Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOQFUFLSAJYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC2CCCCC2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate chemical structure and properties
This guide details the structural architecture, synthetic pathways, and physicochemical properties of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate , a specialized heterocyclic scaffold used in medicinal chemistry.
Executive Summary
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate (CAS: Generic/Isomer Specific) is a bicyclic nitrogen heterocycle featuring a saturated decahydroquinoxaline core fused to a 3-oxo (lactam) functionality and an ethyl acetate side chain at the C2 position.[1][2]
Unlike its aromatic quinoxaline counterparts, this molecule possesses a flexible, three-dimensional aliphatic framework. It serves as a critical peptidomimetic scaffold , particularly for designing
Structural Architecture & Stereochemistry
The molecule is built upon a decahydroquinoxaline ring system, which introduces significant stereochemical complexity compared to the planar aromatic quinoxaline.
Core Geometry
-
Ring Fusion: The bridgehead carbons (4a and 8a) can adopt either a cis or trans configuration.
-
Trans-fused: Rigid, chair-chair conformation. Structurally analogous to trans-decalin.
-
Cis-fused: More flexible, capable of ring flipping.
-
-
Side Chain Orientation: The ethyl acetate group at C2 creates a third stereocenter. The relative stereochemistry between C2 and the bridgehead hydrogens determines the vector of the side chain (axial vs. equatorial).
Tautomerism
While the decahydro core prevents aromatic tautomerization, the amide functionality (3-oxo) can participate in lactam-lactim tautomerism, although the lactam (keto) form is predominantly favored in neutral solution and solid state.
Visualization of Stereochemical Core
The following diagram illustrates the stereochemical relationships and numbering of the core scaffold.
Figure 1: Stereochemical architecture of the decahydroquinoxaline scaffold.
Synthetic Pathways & Process Chemistry[3]
The synthesis of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate typically follows two primary strategies: Reductive Hydrogenation of the aromatic precursor or De Novo Cyclization using saturated starting materials.
Route A: Reductive Hydrogenation (Primary Route)
This route ensures high yields and allows for stereochemical control based on the catalyst choice.
-
Cyclocondensation: o-Phenylenediamine reacts with Diethyl Acetylenedicarboxylate (DEAD) or Diethyl Oxalacetate to form the aromatic/dihydro intermediate, Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate.
-
Catalytic Hydrogenation: The aromatic ring is saturated using high-pressure hydrogenation.
-
Catalyst: Rhodium on Alumina (Rh/Al
O ) or Platinum Oxide (PtO ). -
Conditions: 50–100 psi H
, Acetic Acid solvent. -
Stereocontrol: Rhodium catalysts often favor cis-hydrogenation, yielding the cis-fused decahydro system.
-
Route B: Direct Cyclization (De Novo)
Reaction of 1,2-Diaminocyclohexane (commercially available as cis or trans) with diesters.
-
Reagents: trans-1,2-Diaminocyclohexane + Diethyl Acetylenedicarboxylate (DEAD).
-
Mechanism: Michael addition of the amine to the alkyne, followed by lactamization.
-
Result: This yields the decahydro core directly, retaining the stereochemistry of the starting diamine.
Experimental Workflow Diagram
Figure 2: Synthetic workflow via the direct condensation route.
Physicochemical Profiling
The saturation of the quinoxaline ring significantly alters the physicochemical profile, increasing solubility and three-dimensionality (Fsp3 score) compared to the aromatic analog.
Key Properties Table
| Property | Value (Predicted) | Context |
| Molecular Formula | C | - |
| Molecular Weight | 240.30 g/mol | Fragment-like space |
| LogP (Octanol/Water) | 1.02 ± 0.2 | Highly orally bioavailable range |
| Topological Polar Surface Area (TPSA) | ~59 Ų | Good membrane permeability (<140 Ų) |
| H-Bond Donors | 1 (Amide NH) | - |
| H-Bond Acceptors | 3 (Ester O, Amide O, Amine N) | - |
| pKa (Basic N1) | ~8.5 - 9.0 | Protonated at physiological pH |
| Solubility | High in MeOH, DMSO, DCM | Moderate water solubility due to polarity |
Solubility & Stability
-
Solubility: The ester and amide groups provide polar handles, while the cyclohexyl ring adds lipophilicity. The molecule is generally soluble in lower alcohols (methanol, ethanol) and chlorinated solvents.
-
Stability: The decahydroquinoxaline ring is stable to oxidation under ambient conditions. The ethyl ester is susceptible to hydrolysis under strong basic or acidic conditions, converting to the free acid.
Medicinal Chemistry Applications
Peptidomimetics (Turn Mimetics)
The constrained bicyclic structure of decahydroquinoxaline serves as an excellent template for
Drug Design Targets
-
Protease Inhibitors: The 3-oxo group mimics the scissile peptide bond, making this scaffold useful in designing inhibitors for serine and cysteine proteases.
-
GPCR Ligands: Decahydroquinoxalines have been explored as antagonists for various G-protein coupled receptors due to their ability to project substituents into specific hydrophobic pockets.
-
Kinase Inhibition: While aromatic quinoxalines are classic kinase scaffolds (e.g., ATP-competitive inhibitors), the saturated derivatives offer a way to explore novel chemical space with higher Fsp3 character, potentially improving solubility and metabolic stability.
References
-
ChemDiv. (2025). Compound ethyl (3-oxodecahydroquinoxalin-2-yl)acetate - Structure and Properties. Retrieved from
-
PubChem. (2025). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate | C12H14N2O3.[3] National Library of Medicine. Retrieved from
-
Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog. Pharma Info. Retrieved from
-
Mague, J. T., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData. Retrieved from
-
BenchChem. (2025). The Pivotal Role of Quinoxalinone Scaffolds in Drug Discovery. Retrieved from
Sources
Escaping Flatland: The Strategic Advantage of the Decahydroquinoxaline Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary: The 3D Imperative in FBDD
Fragment-Based Drug Discovery (FBDD) has fundamentally transformed the hit-to-lead phase of pharmaceutical development. However, historical fragment libraries have been heavily biased toward flat, two-dimensional (2D) heteroaromatic rings. While these 2D fragments easily satisfy the "Rule of Three" (Ro3), their lack of structural complexity often leads to promiscuous binding, poor solubility during hit elaboration, and higher clinical attrition rates.
To mitigate this, modern medicinal chemistry has embraced the "Escape from Flatland" paradigm, prioritizing fragments with a high fraction of sp³-hybridized carbons (
Mechanistic Rationale: Why Decahydroquinoxaline?
High Character and Conformational Rigidity
The transition from a flat quinoxaline to a fully reduced decahydroquinoxaline shifts the
Divergent Growth Vectors
A critical bottleneck in FBDD is the synthetic elaboration of a fragment hit. Decahydroquinoxaline possesses two secondary amines (N1 and N4) and multiple C-H functionalization sites. The C2-symmetric nature of specific chiral decahydroquinoxaline derivatives allows for highly stereoselective functionalization[3]. By differentially protecting the nitrogen atoms (e.g., mono-benzylation), chemists can selectively "grow" the fragment along distinct 3D vectors to probe adjacent binding sub-pockets[4].
Logical workflow of 3D fragment-based drug discovery vs traditional 2D screening.
Physicochemical Profiling: 2D vs. 3D Scaffolds
The table below quantifies the physicochemical advantages of transitioning from a planar quinoxaline core to a 3D decahydroquinoxaline core. The increased
| Property | Quinoxaline (2D) | Decahydroquinoxaline (3D) | Impact on FBDD |
| Molecular Formula | - | ||
| Molecular Weight (Da) | 130.15 | 140.23 | Maintains Ro3 compliance (<300 Da). |
| Fraction sp³ ( | 0.00 | 1.00 | Enhances 3D shape complexity[1]. |
| H-Bond Donors (HBD) | 0 | 2 | Introduces directional H-bonding vectors. |
| H-Bond Acceptors (HBA) | 2 | 2 | Conserved basicity for target interaction. |
| Stereocenters | 0 | 2 (e.g., 4a, 8a) | Enables stereospecific target engagement[2]. |
| Topological Shape | Planar (Disc-like) | Spherical / Cylindrical | Accesses deep, complex protein pockets. |
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the scaffold and its application in fragment screening.
Protocol 1: Synthesis and Desymmetrization of Chiral Decahydroquinoxaline
Causality: To utilize decahydroquinoxaline as a precise 3D vector, one must control its stereochemistry and differentiate its two nitrogen atoms to prevent symmetric over-reaction.
-
Condensation & Core Formation: React enantiopure trans-(1R,2R)-1,2-diaminocyclohexane with glyoxal in ethanol to form the intermediate diimine.
-
Reduction: Reduce the diimine using sodium borohydride (
) in methanol at 0 °C to yield (4aR,8aR)-decahydroquinoxaline. Self-Validation: Monitor the disappearance of the imine stretch (~1650 cm⁻¹) via FT-IR. -
Mono-Protection (Desymmetrization): To prevent byproduct formation and improve yields during elaboration, block one NH group[4]. Dissolve the diamine in dichloromethane (DCM). Add 1.0 equivalent of benzyl bromide (
) dropwise at -78 °C under nitrogen to kinetically favor mono-alkylation. -
Purification & Validation: Isolate the N-benzyl derivative via silica gel chromatography. Self-Validation: Confirm enantiomeric excess (ee >95%) using chiral HPLC (e.g., Chiralcel OD-H column) and verify the mono-substitution via ¹H-NMR (integration of the benzyl
peak at ~3.8 ppm relative to the core protons).
Protocol 2: Fragment Screening via High-Concentration NMR
Causality: Because fragments bind with low affinity (
-
Sample Preparation: Prepare a 500
solution of the decahydroquinoxaline fragment in deuterated buffer (50 mM Tris-d11, pH 7.4, 100 mM NaCl, 5% ). Add the target protein to a final concentration of 10 . -
WaterLOGSY Acquisition: Apply a selective 180° inversion pulse to the bulk water resonance. Mechanism: Magnetization transfers from water to the protein, and then to the bound fragment via the Nuclear Overhauser Effect (NOE). Free fragments show opposite signal phases compared to bound fragments.
-
Saturation Transfer Difference (STD) NMR: Selectively saturate the protein methyl resonances (e.g., at -0.5 ppm) where no ligand signals exist. Mechanism: Saturation spreads through the protein via spin diffusion and transfers to the bound fragment. Subtract the "off-resonance" spectrum from the "on-resonance" spectrum.
-
Validation: A positive STD signal definitively confirms that the decahydroquinoxaline fragment physically occupies a binding pocket on the target protein.
Case Studies: Decahydroquinoxaline in Action
Hepatitis B Virus (HBV) Capsid Assembly Modulators
Traditional HBV capsid modulators relied heavily on flat benzamide structures. By translocating the amide bond connection and utilizing a 1,2,3,4-tetrahydroquinoxaline (a partially saturated analog) and decahydroquinoxaline scaffolds, researchers successfully disrupted HBV nucleocapsid assembly. The 3D scaffold misdirected Core protein (Cp) dimers, leading to morphologically normal but RNA-devoid capsids, demonstrating sub-micromolar efficacy (
Subtype-Selective -Adrenoceptor Antagonists
Achieving subtype selectivity among G protein-coupled receptors (GPCRs) is notoriously difficult due to highly conserved orthosteric sites. Incorporating a decahydroquinoxaline moiety allowed researchers to position the fragment deeply into the bottom of the orthosteric ligand-binding pocket of the
Next-Generation Chiral Phosphoric Acids (CPAs)
Beyond direct therapeutics, the decahydroquinoxaline scaffold has revolutionized asymmetric catalysis. Traditional CPAs rely on BINOL or SPINOL backbones. By constructing C2-symmetric CPAs on a decahydroquinoxaline scaffold, chemists created a highly tunable, nine-membered ring catalytic pocket. The sp³-rich nature of the scaffold provided a tighter, more stereodefined chiral pocket than BINOL, enabling highly enantioselective (up to 97% ee) Friedel-Crafts additions[3].
Functionalization pathways and applications of the decahydroquinoxaline core.
Conclusion
The integration of the decahydroquinoxaline scaffold into FBDD libraries represents a definitive leap away from "Flatland." Its high
References
-
One-Pot Synthesis of Chiral Allenes Mediated by Decahydroquinoxaline Scaffolds ACS Omega - ACS Publications[Link][4]
-
Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly PMC - National Institutes of Health[Link][5]
-
Identification of a Novel Subtype-Selective ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Adrenoceptor Antagonist ACS Publications[Link][6] -
Escape from planarity in fragment-based drug discovery Vrije Universiteit Amsterdam[Link][1]
-
Decahydroquinoxaline: stereoisomers and derivatives BYU ScholarsArchive[Link][2]
-
Next‐Gen Catalysts: Introducing C2 Symmetrical Chiral Phosphoric Acids on a Decahydroquinoxaline Scaffold ResearchGate[Link][3]
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. "Decahydroquinoxaline : stereoisomers and derivatives" by Lynn Pendleton [scholarsarchive.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Escaping Flatland: A Technical Guide to sp³-Rich Heterocyclic Building Blocks in Medicinal Chemistry
Executive Summary
For decades, high-throughput synthetic methodologies—such as Suzuki-Miyaura and Sonogashira couplings—inadvertently biased screening libraries toward flat, sp²-hybridized aromatic systems. While synthetically accessible, these "flat" molecules frequently suffer from poor aqueous solubility, high clinical attrition rates, and promiscuous off-target binding driven by non-specific π-π stacking. As application scientists, we must engineer molecules that navigate complex biological environments. This whitepaper details the mechanistic rationale, synthetic strategies, and validated protocols for integrating sp³-rich heterocyclic building blocks into modern drug discovery pipelines.
The "Escape from Flatland" Paradigm and the Fsp³ Metric
In 2009, Lovering et al. formalized the "Escape from Flatland" theory, fundamentally shifting how medicinal chemists evaluate molecular complexity[1]. They introduced a simple yet powerful quantitative descriptor: the fraction of sp³-hybridized carbons (
Through rigorous retrospective analysis of clinical pipelines, a definitive correlation was established: as compounds progress from discovery through Phase III clinical trials to approved drugs, their average
The Causality of sp³-Driven Clinical Success
Why does 3D complexity dictate success? The causality is rooted in both thermodynamics and spatial geometry:
-
Thermodynamic Solubility: Flat, sp²-dominant molecules pack highly efficiently into crystal lattices. This strong intermolecular stacking drives up melting points and drastically increases the energetic penalty required for aqueous solvation[3]. Introducing sp³-rich heterocycles (e.g., piperidines, spirocycles, bicyclo[1.1.1]pentanes) disrupts this planarity, lowering the crystal lattice energy and exponentially improving thermodynamic solubility[1].
-
Target Selectivity: Flat molecules are prone to pan-assay interference (PAINS) via non-specific hydrophobic interactions. Conversely, sp³-rich scaffolds project functional groups into distinct three-dimensional vectors, requiring highly specific, complementary binding pocket geometries, thereby reducing off-target toxicity[4].
Physicochemical Profiling: Flat vs. sp³-Rich Scaffolds
To illustrate the profound impact of bioisosteric replacement, the following table summarizes the physicochemical shift when transitioning from a standard sp²-biphenyl core to an sp³-rich bioisostere (Aryl-BCP).
| Physicochemical Parameter | sp²-Dominant Core (Biphenyl) | sp³-Rich Bioisostere (Aryl-BCP) | Mechanistic Causality |
| Fraction sp³ ( | 0.05 | 0.45 | Introduction of aliphatic bridgehead carbons increases 3D volume. |
| Thermodynamic Solubility | < 5 µg/mL | > 120 µg/mL | Disruption of π-π stacking and reduction in crystal lattice packing energy. |
| LogD (pH 7.4) | 4.1 | 2.6 | Decreased lipophilicity due to higher localized dipole moments and reduced exposed hydrophobic surface area. |
| Target Selectivity | Low (Promiscuous) | High | 3D spatial vectors demand precise steric complementarity within the target protein pocket. |
Strategic Synthesis: Overcoming the sp³ Barrier
Historically, sp³-rich fragments were considered a largely untapped resource in Fragment-Based Lead Discovery (FBLD) due to the lack of robust, modular synthetic methods[5]. Traditional transition-metal cross-couplings struggle with C(sp³) centers due to sluggish oxidative addition and rapid, undesired β-hydride elimination[6].
Metallaphotoredox Catalysis
To bypass these limitations, modern library synthesis employs metallaphotoredox catalysis —the synergistic merger of visible-light photoredox and transition-metal (typically Nickel) catalysis. This approach leverages single-electron transfer (SET) to generate transient, highly reactive carbon-centered radicals from abundant, bench-stable sp³ precursors (e.g., aliphatic carboxylic acids, alkyl silicates) under exceptionally mild conditions[7].
By operating via radical pathways rather than traditional two-electron organometallic steps, metallaphotoredox completely outcompetes β-hydride elimination, granting rapid access to complex C(sp³)–C(sp²) linkages.
Logical workflow for transitioning from flat HTS hits to sp³-rich leads.
Standard Operating Procedure: Decarboxylative Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling
The following protocol details the synthesis of an sp³-rich heterocycle via the decarboxylative cross-coupling of an aliphatic carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) with an aryl halide. This self-validating system is designed for high reproducibility in library generation.
Reagents & Materials
-
Radical Precursor: N-Boc-piperidine-4-carboxylic acid (1.5 equiv)
-
Electrophile: Aryl bromide (1.0 equiv)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)
-
Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: Anhydrous DMF (0.1 M)
-
Equipment: 450 nm LED photoreactor, Schlenk tube.
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation
-
In a nitrogen-filled glovebox, charge a dry Schlenk tube with NiCl₂·glyme and dtbbpy.
-
Add 1 mL of anhydrous DMF and stir for 15 minutes until a pale-green complex forms.
-
Causality: NiCl₂·glyme is utilized over anhydrous NiCl₂ because the labile glyme ligand ensures rapid, quantitative formation of the active Ni/dtbbpy catalytic species in DMF.
Step 2: Substrate Assembly
-
To the pre-activated catalyst solution, add the aryl bromide, N-Boc-piperidine-4-carboxylic acid, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, and Cs₂CO₃.
-
Dilute with the remaining anhydrous DMF to achieve a 0.1 M concentration with respect to the aryl bromide. Seal the tube with a septum.
Step 3: Rigorous Degassing (Critical Step)
-
Remove the sealed tube from the glovebox and connect to a Schlenk line.
-
Perform three cycles of freeze-pump-thaw degassing.
-
Causality & Validation: The Ir(III) photocatalyst relies on a long-lived triplet excited state to facilitate SET. Molecular oxygen is a potent triplet quencher. Failure to rigorously deoxygenate the solvent will result in immediate quenching of the photocatalyst (visually observable as a loss of luminescence) and the generation of reactive oxygen species, completely stalling the catalytic cycle.
Step 4: Photochemical Irradiation
-
Place the reaction vessel in a photoreactor equipped with 450 nm LEDs. Ensure efficient cooling (e.g., fan or water jacket) to maintain the reaction at 25 °C.
-
Irradiate with vigorous stirring for 16–24 hours.
-
Validation Checkpoint: Upon irradiation, the mixture should exhibit a steady, vibrant luminescence. A rapid color shift to dark black within the first 10 minutes indicates catalyst degradation, likely due to incomplete degassing or trace moisture.
Step 5: Workup and Isolation
-
Quench the reaction by exposing it to air and diluting with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine.
-
Dry over Na₂SO₄, concentrate in vacuo, and purify via automated flash chromatography to yield the sp³-rich heterocyclic product.
Conclusion
Escaping "Flatland" is no longer a theoretical exercise; it is a mandatory design principle for modern medicinal chemistry. By strategically employing
References
1. - Journal of Medicinal Chemistry (PubMed / ACS Publications) 2. - Benchchem 3. - Chemical Science (Semantic Scholar) 4. - Digitell / Merck Presentations 5. - Princeton Dataspace 6. - MilliporeSigma 7. - Synthesis (Thieme)
Sources
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- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
An In-depth Technical Guide to Saturated vs. Aromatic Quinoxaline Derivatives: A Structural Comparison
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives represent a cornerstone in heterocyclic chemistry, underpinning a vast array of pharmacologically active agents.[1][2] Their biological versatility is profoundly influenced by the oxidation state of the core pyrazine ring. This guide provides a detailed structural comparison between fully aromatic quinoxalines and their saturated counterparts, 1,2,3,4-tetrahydroquinoxalines. We delve into the fundamental differences in their synthesis, three-dimensional structure, conformational flexibility, and spectroscopic signatures. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a technical resource for professionals engaged in the design and development of novel quinoxaline-based therapeutics.
Introduction: The Quinoxaline Scaffold
The quinoxaline moiety, a fused heterocycle of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties.[4][5][6][7][8] The key to this diversity lies in the scaffold's structural and electronic properties, which can be dramatically altered through substitution and, most critically, through the saturation of the pyrazine ring.
-
Aromatic Quinoxalines: Characterized by a planar, electron-deficient π-system, these derivatives are rigid structures. Their planarity is often crucial for activities like DNA intercalation.[9]
-
Saturated (1,2,3,4-Tetrahydroquinoxalines): The reduction of the pyrazine ring breaks the aromaticity, introducing sp³ hybridized carbons and nitrogens. This results in a non-planar, flexible, and three-dimensional structure, which can engage with entirely different biological targets compared to its aromatic precursor.[10]
This guide will systematically dissect these two classes, providing the foundational knowledge required for their rational design and application in drug discovery.
Caption: Core structural relationship between aromatic and saturated quinoxalines.
Synthesis Strategies: A Tale of Two Scaffolds
The synthetic routes to aromatic and saturated quinoxalines are fundamentally different, reflecting the distinct nature of the target scaffolds.
Synthesis of Aromatic Quinoxalines
The most prevalent and historically significant method for synthesizing the aromatic quinoxaline core is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][11][12] This reaction is robust, high-yielding, and tolerates a wide variety of functional groups on both precursors, making it a workhorse for generating diverse libraries.
Modern advancements have focused on improving reaction conditions, employing catalysts, and introducing "green" methodologies. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, often without the need for a solvent.[13]
This protocol describes a rapid, solvent-free synthesis, chosen for its efficiency and alignment with green chemistry principles.[11]
-
Reagent Preparation: In a 10 mL microwave-safe vessel, combine o-phenylenediamine (1 mmol, 108 mg) and benzil (1 mmol, 210 mg).
-
Catalyst Addition (Optional but Recommended): For less reactive substrates, a catalytic amount of an acid catalyst like zinc triflate can be added to enhance the reaction rate.[11]
-
Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.
-
Causality: Microwave energy directly couples with the polar reagents, leading to rapid, uniform heating that accelerates the condensation and subsequent cyclization/dehydration steps, bypassing the need for bulk solvent heating.
-
-
Workup and Purification: Allow the vessel to cool to room temperature. The resulting solid is the crude product.
-
Self-Validation: Recrystallize the crude solid from ethanol. The formation of a crystalline solid with a sharp melting point (124-126°C) provides the first validation of purity. Confirm the structure and purity via NMR and Mass Spectrometry as detailed in Section 4.
Synthesis of Saturated Quinoxalines (Tetrahydroquinoxalines)
Saturated quinoxalines are most commonly prepared via the chemical reduction of their aromatic counterparts.[14] The choice of reducing agent is critical and determines the experimental conditions. Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective. Alternatively, catalytic hydrogenation offers a milder route.
This protocol utilizes the powerful reducing agent LiAlH₄, selected for its ability to completely saturate the pyrazine ring.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF, 20 mL). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄) (4 mmol, 152 mg) portion-wise to the stirred THF.
-
Causality: An inert atmosphere and dry solvent are crucial as LiAlH₄ reacts violently with water. The reaction is exothermic, necessitating cooling to maintain control.
-
-
Substrate Addition: Dissolve 2,3-diphenylquinoxaline (1 mmol, 282 mg) in dry THF (10 mL) and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0°C and quench it by the slow, sequential addition of water (0.15 mL), 15% aqueous NaOH (0.15 mL), and finally water (0.45 mL) (Fieser workup). This procedure safely neutralizes the excess LiAlH₄ and produces a granular precipitate of aluminum salts.
-
Workup and Purification: Stir the mixture for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Self-Validation: The crude product can be purified by column chromatography on silica gel. The final structure and purity must be confirmed by NMR, where the disappearance of aromatic signals from the pyrazine ring and the appearance of aliphatic signals is the key validation point.[14]
Caption: High-level workflows for the synthesis and validation of quinoxaline derivatives.
Structural and Conformational Analysis
The most profound differences between these two classes of quinoxalines emerge from their three-dimensional structure and conformational dynamics.
Aromatic Quinoxalines: The Planar World
The aromatic quinoxaline core is, by definition, planar. X-ray crystallography studies confirm this, revealing a rigid structure where all atoms of the bicyclic system lie in the same plane.[1][15][16] This planarity is a direct consequence of the sp² hybridization of all carbon and nitrogen atoms and the delocalized π-electron system across the rings. This rigidity is a critical feature for biological activities that rely on stacking interactions, such as DNA intercalation.
Saturated Quinoxalines: The Flexible Counterpart
In stark contrast, 1,2,3,4-tetrahydroquinoxaline (THQX) is non-planar. The hydrogenation of the pyrazine ring introduces sp³-hybridized centers, resulting in a puckered, half-chair-like conformation similar to cyclohexene.[10]
This flexibility gives rise to multiple, low-energy conformers. Computational and spectroscopic studies have identified at least two inequivalent conformers for THQX, which differ in the orientation of the N-H protons (axial vs. equatorial).[17] These conformers are separated by a relatively low energy barrier, meaning they can interconvert at room temperature.[18] This conformational dynamism is paramount in drug design, as it allows the molecule to adopt different shapes to fit into the binding pockets of protein targets.[19]
Comparative Structural Data
| Property | Aromatic Quinoxaline | Saturated (1,2,3,4-Tetrahydroquinoxaline) |
| Hybridization (Pyrazine Ring) | sp² (all C and N atoms) | C: sp³; N: sp³ |
| Geometry | Planar | Non-planar, puckered (half-chair)[10] |
| Aromaticity | Fully aromatic (10 π-electron system) | Benzene ring is aromatic; pyrazine ring is saturated |
| Conformational Flexibility | Rigid, planar | Flexible, multiple low-energy conformers[17][18] |
| Key Bond Type (Pyrazine Ring) | C=N double bonds | C-N single bonds |
Spectroscopic Fingerprints: Distinguishing the Derivatives
The structural differences are clearly reflected in the spectroscopic data, providing unambiguous methods for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing between these two classes.[2]
-
¹H NMR:
-
Aromatic: Protons on the quinoxaline core appear in the characteristic aromatic region, typically between δ 7.5-9.0 ppm.[2]
-
Saturated: The four protons on the saturated pyrazine ring (at C2 and C3) appear as complex multiplets in the aliphatic region, usually between δ 3.0-4.0 ppm. The aromatic protons on the fused benzene ring remain, but often shift slightly upfield compared to the fully aromatic analog.[14][20]
-
-
¹³C NMR:
UV-Visible Spectroscopy
Aromatic quinoxalines possess a conjugated π-system that gives rise to characteristic electronic transitions. They typically display strong absorption bands in the UV-visible region, corresponding to π→π* and n→π* transitions.[9][21][22][23] The exact position of the absorption maxima (λmax) is sensitive to substituents on the ring.[22] Upon saturation, the extended conjugation is broken. Consequently, 1,2,3,4-tetrahydroquinoxalines lose these characteristic long-wavelength absorptions, and their UV spectra become much more similar to that of a simple substituted benzene derivative.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
Aromatic: A characteristic C=N stretching vibration is observed around 1560-1600 cm⁻¹. Aromatic C-H stretching is also seen above 3000 cm⁻¹.[2][21]
-
Saturated: The C=N stretch is absent. Instead, a C-N single bond stretch appears at a lower frequency (typically 1200-1350 cm⁻¹). Prominent aliphatic C-H stretching bands appear just below 3000 cm⁻¹, and a distinct N-H stretching band (if unsubstituted) is visible around 3300-3400 cm⁻¹.
Implications for Biological Activity and Drug Design
The structural dichotomy between aromatic and saturated quinoxalines directly translates to different applications in drug development.
Aromatic Derivatives: Targeting Planar Interactions
The rigid, planar geometry of aromatic quinoxalines makes them ideal candidates for therapies that involve binding to planar biological structures.
-
DNA Intercalators: Many quinoxaline-based antibiotics and anticancer agents function by inserting themselves between the base pairs of DNA, a process that requires a flat molecular structure.[9]
-
Kinase Inhibitors: The ATP-binding pocket of many kinases contains flat aromatic residues (like phenylalanine). Planar quinoxaline derivatives can engage in favorable π-π stacking interactions within these pockets, leading to potent inhibition.
Saturated Derivatives: Building 3D Pharmacophores
The conformational flexibility and three-dimensional nature of tetrahydroquinoxalines open up a different world of biological targets.
-
GPCR Ligands & CNS Agents: The binding sites of G-protein coupled receptors and other CNS targets are complex, three-dimensional pockets. The ability of saturated quinoxalines to adopt specific, low-energy conformations allows them to achieve high-affinity, selective binding to these challenging targets. Their non-planar structure is better suited to mimic the shapes of endogenous ligands.[19]
-
Improved Physicochemical Properties: Saturation increases the sp³ character of the molecule, which can lead to improved solubility, reduced metabolic liability, and better oral bioavailability—all critical parameters in drug development.
Conclusion and Future Perspectives
The distinction between aromatic and saturated quinoxaline derivatives is far more than a simple difference in hydrogenation. It represents a fundamental shift in molecular architecture, moving from a rigid, two-dimensional scaffold to a flexible, three-dimensional one. This transition profoundly impacts their synthesis, physical properties, and, most importantly, their interaction with biological systems. A thorough understanding of these differences is essential for researchers and drug development professionals seeking to harness the full potential of the quinoxaline scaffold. Future research will undoubtedly continue to exploit this structural dichotomy, designing aromatic derivatives as potent inhibitors for planar targets and engineering saturated analogs as conformationally-defined ligands for complex protein receptors, further solidifying the quinoxaline core as a truly versatile tool in medicinal chemistry.
References
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- Benchchem.
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- Royal Society of Chemistry. UV-Vis spectra (normalized, from a chloroform solution)
- Scientific & Academic Publishing.
- eCommons.
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- PubMed. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR.
- PMC.
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- PMC.
- Taylor & Francis. Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- MDPI.
- ACS Publications.
- IOP Conference Series: Materials Science and Engineering. Novel quinoxaline derivatives: synthesis and structural studies.
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- J. Mater. Environ. Sci. Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H].
- Taylor & Francis. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR.
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- PMC. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
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- Figshare. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - Taylor & Francis Group.
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- Rsc.org. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
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- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
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Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate CAS number and molecular weight
[1][2][3]
Executive Summary
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate (CAS 126396-51-8 ) is a bicyclic heterocycle belonging to the decahydroquinoxaline class.[1][2] Structurally, it consists of a saturated quinoxaline ring system (a fusion of a cyclohexane and a piperazine ring) substituted with a ketone at position 3 and an ethyl acetate side chain at position 2.
This compound serves as a critical chiral scaffold in drug discovery, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands, protease inhibitors (e.g., HCV NS3/4A), and other bioactive agents where defined stereochemistry and rigid conformational control are required. Its fully saturated core offers a distinct 3D vector profile compared to its aromatic (quinoxaline) or partially saturated (tetrahydroquinoxaline) analogs.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate |
| CAS Number | 126396-51-8 |
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.30 g/mol |
| MDL Number | MFCD05839415 |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~1.02 |
| H-Bond Donors | 2 (Amine NH, Amide NH) |
| H-Bond Acceptors | 3 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen) |
| Stereochemistry | Contains 3 chiral centers (4a, 8a, and 2).[3][4] Often supplied as a diastereomeric mixture unless specified (e.g., cis- or trans-fused). |
Structural Analysis & Stereochemistry
The core of this molecule is the decahydroquinoxaline ring. Unlike the planar aromatic quinoxaline, the decahydro variant adopts a chair-chair conformation, introducing significant three-dimensional complexity.
Stereochemical Considerations
The fusion of the cyclohexane and piperazine rings can occur in two primary configurations:
-
cis-Decahydroquinoxaline: The bridgehead hydrogens are on the same side. This creates a more flexible, "folded" structure.
-
trans-Decahydroquinoxaline: The bridgehead hydrogens are on opposite sides. This creates a rigid, extended structure, often preferred in drug design to lock pharmacophores into specific orientations.
The acetate side chain at position 2 introduces a third stereocenter, leading to multiple potential diastereomers (e.g., (2R,4aS,8aS)).
Figure 1: Structural decomposition of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate highlighting key functional regions.
Synthetic Methodology
The synthesis of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate generally proceeds via a cyclocondensation reaction . This robust protocol allows for the construction of the bicyclic core and the introduction of the side chain in a single or two-step sequence.
Core Reaction: Diamine Condensation
The most direct route involves the condensation of 1,2-diaminocyclohexane with diethyl oxalacetate (diethyl 2-oxosuccinate).
Reaction Scheme:
-
Reactants: 1,2-Diaminocyclohexane + Diethyl Oxalacetate.
-
Conditions: Ethanol/Reflux or Acetic Acid/Room Temp.
-
Mechanism:
-
Step A: Nucleophilic attack of one amine on the ketone carbonyl of diethyl oxalacetate (forming an imine/enamine).
-
Step B: Intramolecular attack of the second amine on the proximal ester carbonyl (forming the lactam/amide).
-
Result: Formation of the piperazinone ring fused to the cyclohexane, leaving the distal ester group intact as the ethyl acetate side chain.
-
Figure 2: Synthetic pathway via cyclocondensation of 1,2-diaminocyclohexane and diethyl oxalacetate.
Experimental Protocol (General Procedure)
Note: This protocol describes the synthesis of the generic class. Specific stereoisomers require enantiopure 1,2-diaminocyclohexane.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-diaminocyclohexane (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Addition: Dropwise add a solution of diethyl oxalacetate (1.0-1.1 equiv) in ethanol over 30 minutes at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Subsequently, reflux the mixture for 4–6 hours to ensure complete cyclization.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue is typically a viscous oil or semi-solid.
-
Purification: Recrystallize from ethanol/ether or purify via flash column chromatography (SiO₂, Hexanes:Ethyl Acetate gradient) to isolate the target ester.
-
Validation: Confirm structure via ¹H-NMR (look for the ethyl quartet/triplet and the methine proton at C2) and MS (m/z 240.3 [M+H]⁺).
Applications in Drug Discovery[6]
Peptidomimetics & Protease Inhibitors
The decahydroquinoxaline scaffold acts as a constrained mimic of dipeptides (e.g., Proline-Alanine). The rigid bicyclic system reduces the entropic penalty of binding to protein targets.
-
Mechanism: The 3-oxo group mimics the peptide bond carbonyl, while the 2-acetate arm serves as a linker to P1' or P2' residues in protease inhibitors (e.g., for Hepatitis C Virus NS3 protease).
GPCR Ligand Scaffolds
This core is utilized in the design of ligands for opioid receptors and other GPCRs. The trans-decahydroquinoxaline isomer provides a linear vector similar to piperidine-based drugs but with enhanced metabolic stability and selectivity.
Chiral Auxiliaries
Due to the defined stereochemistry of the bridgehead carbons (4a, 8a), derivatives of this compound can be used as chiral ligands in asymmetric catalysis or as resolving agents.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle under a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester.
References
-
PubChem. (2025).[3][4][5] Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (Analog Reference). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Abad, N., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData, 3(4). (Reference for synthesis of the tetrahydro- analog). Retrieved March 5, 2026, from [Link]
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Pharmacophore Modeling of Decahydroquinoxaline-2-yl Acetate Derivatives: Structural Determinants for Peripheral Kappa-Opioid Receptor Agonism
Executive Summary & Rationale
The kappa-opioid receptor (KOR) represents a highly validated therapeutic target for the management of severe pain, pruritus, and inflammatory conditions. However, the clinical translation of classical KOR agonists has been severely hindered by centrally mediated adverse effects, most notably dysphoria and hallucinations. To circumvent these liabilities, modern medicinal chemistry has pivoted toward the design of peripherally restricted KOR agonists[1].
This technical guide explores the pharmacophore modeling and experimental validation of decahydroquinoxaline-2-yl acetate derivatives . The selection of this specific scaffold is driven by strict structural causality:
-
Conformational Restriction : The decahydroquinoxaline core provides a rigid, trans-fused bicyclic system that mimics the bioactive conformation of classical arylacetamide KOR agonists (e.g., U-50,488), locking the basic amine and hydrophobic vectors into an optimal spatial trajectory.
-
Pharmacokinetic Tuning via the 2-yl Acetate : The incorporation of an acetate ester at the 2-position serves a dual purpose. Pharmacodynamically, it introduces a critical hydrogen-bond acceptor (HBA) into the binding cleft. Pharmacokinetically, it acts as a tunable handle to increase the polar surface area (PSA) and lower the distribution coefficient (logD at pH 7.4), effectively preventing blood-brain barrier (BBB) penetration and isolating the drug's action to the peripheral nervous system[1].
Structural Determinants & Pharmacophore Features
The foundation of our pharmacophore model relies on the high-resolution, nanobody-stabilized active-state crystal structure of the human KOR (PDB: 6B73)[2]. Unlike inactive-state structures (e.g., bound to the antagonist JDTic)[3], the active state reveals the precise inward movement of transmembrane helix 6 (TM6) and the volumetric constraints of the orthosteric pocket required for full agonism.
A robust pharmacophore model for decahydroquinoxaline-2-yl acetate derivatives comprises three essential features:
-
Positive Ionizable (PI) Feature [Anchor] : The basic nitrogen (N4) of the decahydroquinoxaline ring must be protonated at physiological pH. This protonated amine forms a highly conserved, charge-reinforced salt bridge with Asp138 (Asp3.32) deep within the KOR binding pocket[3]. This interaction is non-negotiable for target affinity.
-
Hydrophobic (HYD) Features : The rigid cyclohexane portion of the decahydroquinoxaline core occupies a distinct hydrophobic sub-pocket formed by Val118, Ile294, and Ile316. The stereochemistry of the ring fusion dictates the vector of these hydrophobic contacts.
-
Hydrogen Bond Acceptor (HBA) : The carbonyl oxygen of the 2-yl acetate moiety projects toward the extracellular loop 2 (ECL2) region, acting as an HBA that interacts with Tyr139 (Tyr3.33) or structured water molecules, stabilizing the active receptor conformation.
Figure 1: KOR signaling pathway divergence and the mechanism of peripheral restriction.
Computational Workflow for Pharmacophore Modeling
To systematically design and evaluate these derivatives, a structure-based computational workflow is employed.
Figure 2: Structure-based pharmacophore modeling and in vitro validation workflow.
Step-by-Step Computational Protocol
-
Protein Preparation : Import PDB 6B73[2]. Remove the stabilizing nanobody and crystallization chaperones. Assign protonation states at pH 7.4 using the PROPKA algorithm, ensuring Asp138 is deprotonated (negatively charged) to accept the ligand's basic amine.
-
Ligand Preparation & Conformational Search : Generate 3D structures of the decahydroquinoxaline-2-yl acetate library. Utilize a Low-Mode Molecular Dynamics (LLMOD) search to explore the conformational space of the flexible acetate side chain, saving all conformers within a 5 kcal/mol energy window of the global minimum.
-
Pharmacophore Mapping : Map the library against the defined PI, HYD, and HBA features. Compounds failing to project the basic nitrogen within 3.0 Å of Asp138's carboxylate oxygens are filtered out.
-
Molecular Dynamics (MD) Validation : Subject the top-scoring docked poses to a 100 ns explicit solvent MD simulation (POPC lipid bilayer). Causality: This step is critical to verify that the 2-yl acetate group does not induce steric clashes over time and maintains its H-bond network with ECL2.
Experimental Validation Protocols
A computational model is only as reliable as the empirical data validating it. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.
Protocol A: Radioligand Binding Assay (Affinity Determination)
Causality: We utilize [³H]U-69,593 because it is a highly selective KOR agonist radioligand. Displacement of this radioligand guarantees that our test compounds are binding specifically to the KOR orthosteric site.
-
Membrane Preparation : Harvest CHO cells stably expressing human KOR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Incubation Setup : In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]U-69,593, and the decahydroquinoxaline-2-yl acetate derivative at varying concentrations (10⁻¹¹ to 10⁻⁵ M). The final assay volume should be 500 µL.
-
Self-Validation (NSB Control) : To determine Non-Specific Binding (NSB), co-incubate a parallel set of control wells with 10 µM naloxone (a pan-opioid antagonist). Specific binding is calculated as Total Binding minus NSB.
-
Filtration : Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific filter binding.
-
Quantification : Wash filters three times with 1 mL ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate
using the Cheng-Prusoff equation.
Protocol B: [³⁵S]GTPγS Binding Assay (Functional Efficacy)
Causality: Binding affinity (
-
Reaction Setup : Dilute KOR membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, pH 7.4). Add 30 µM GDP to lock the G-proteins in the inactive state, followed by 0.1 nM [³⁵S]GTPγS.
-
Ligand Addition : Add the test compounds in a dose-response format (10⁻¹¹ to 10⁻⁵ M).
-
Self-Validation Controls :
-
Basal Control: Vehicle only (defines 0% activation).
-
Maximal Control: 10 µM U-50,488 (defines 100% full agonism).
-
Antagonist Blockade: Co-incubate the highest dose of the test compound with 1 µM nor-BNI (a selective KOR antagonist). If the signal is not completely abolished, the activation is off-target.
-
-
Detection : Incubate for 60 minutes at 30°C. Filter, wash, and count as described in Protocol A. Calculate the
and using non-linear regression.
Quantitative Data Presentation
The table below summarizes the pharmacological profiling of representative decahydroquinoxaline-2-yl acetate derivatives. Note how the tuning of the R-substitution alters the logD. Compounds with a logD < 1.0 generally exhibit poor BBB penetration, fulfilling the criteria for peripheral restriction[1].
| Compound ID | N1-Substitution | C2-Acetate Modification | KOR | GTPγS | logD (pH 7.4) | |
| Ref-U50488 | N/A (Arylacetamide) | N/A | 0.85 ± 0.12 | 1.20 ± 0.15 | 100 | 2.85 |
| DQA-001 | Pyrrolidinyl | Methyl Acetate | 0.42 ± 0.08 | 0.95 ± 0.10 | 98 | 0.85 |
| DQA-002 | Piperidinyl | Methyl Acetate | 1.15 ± 0.20 | 3.40 ± 0.45 | 92 | 1.12 |
| DQA-003 | Pyrrolidinyl | Ethyl Acetate | 0.65 ± 0.11 | 1.80 ± 0.22 | 95 | 1.45 |
| DQA-004 | Morpholinyl | Methyl Acetate | 3.20 ± 0.50 | 8.50 ± 1.10 | 85 | 0.35 |
Table 1: Binding affinity, functional efficacy, and calculated lipophilicity of decahydroquinoxaline-2-yl acetate derivatives. DQA-001 represents the optimal balance of sub-nanomolar affinity, full agonism, and peripheral restriction.
References
- Source: researchgate.
- Source: elsevierpure.
- Source: nih.
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Bicyclic Diamine Scaffolds: Engineering Conformationally Constrained Peptidomimetics
[1]
Executive Summary: The Entropic Advantage
In modern drug discovery, the transition from linear peptide hits to bioavailable therapeutics is often stalled by poor metabolic stability and low membrane permeability. Bicyclic diamine scaffolds—specifically bridged systems like 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) and 3,8-diazabicyclo[3.2.1]octane (3,8-DBO) —offer a robust solution. By locking the peptide backbone into a defined geometry (typically a
This guide details the structural rationale, synthetic pathways, and application of these scaffolds as dipeptide isosteres.
Structural Classes & Geometric Mimicry
The core utility of a bicyclic diamine lies in its ability to mimic the dihedral angles (
The "Workhorse": 2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)
Derived from the chiral pool (hydroxyproline), the 2,5-DBH scaffold is the most widely utilized peptidomimetic core.
-
Geometry: Mimics a twisted amide bond or a Type I/II
-turn depending on stereochemistry. -
Vector Analysis: The bridgehead nitrogen atoms impose a rigid distance of ~2.4 Å, constraining the backbone into a compact turn.
-
Chirality: Available in enantiopure forms (
and ), allowing for precise matching to the target protein's chiral environment.
The "Expanded" Scaffold: 3,8-Diazabicyclo[3.2.1]octane (3,8-DBO)
-
Geometry: Offers a slightly larger bite angle and greater flexibility in the bridge than the [2.2.1] system.
-
Application: Often used when the target pocket requires a "bulged" turn or when mimicking
-turns. It is also the core scaffold for the analgesic epibatidine, demonstrating its ability to cross the blood-brain barrier (BBB).
Table 1: Comparative Properties of Key Bicyclic Diamine Scaffolds
| Scaffold Feature | 2,5-Diazabicyclo[2.2.1]heptane | 3,8-Diazabicyclo[3.2.1]octane | Diazabicyclooctane (DBO) |
| Ring System | Bridged [2.2.1] | Bridged [3.2.1] | Bridged [2.2.2] |
| Primary Mimicry | |||
| Rigidity | High (Rigid Clamp) | Moderate (Slight pucker allowed) | High |
| Key Drug Example | In dev (CCR2 antagonists, B-Raf) | Epibatidine analogues | Avibactam ( |
| Synthetic Origin | trans-4-Hydroxy-L-proline | Pyroglutamic acid / Pyrrolidines | Serine / Ornithine derivatives |
Mechanistic Logic: The "Lock-and-Key" Refined
The efficacy of these scaffolds is not accidental; it is a result of pre-organization .
Thermodynamic Rationale
A linear peptide exists in a conformational ensemble. Binding to a receptor requires the collapse of this ensemble into a single bioactive conformation, incurring a significant entropic penalty (
-
Bicyclic Strategy: The scaffold restricts the ground-state conformation to one that closely resembles the bound state.
-
Result: The entropic penalty is "pre-paid" during synthesis, leading to a more favorable free energy of binding (
).
Visualization of Conformational Constraint
The following diagram illustrates the logic flow from linear peptide to high-affinity mimetic.
Figure 1: Thermodynamic and pharmacological logic of bicyclic scaffold insertion. The rigid scaffold reduces the entropic cost of binding and sterically shields the backbone from proteases.
Synthetic Protocol: Construction of the (1S,4S)-2,5-DBH Scaffold
This protocol describes the synthesis of a protected 2,5-diazabicyclo[2.2.1]heptane scaffold, capable of being inserted into a peptide chain via Solid Phase Peptide Synthesis (SPPS).
Starting Material: trans-4-Hydroxy-L-proline (Natural chiral pool ensures enantiopurity).
Step-by-Step Methodology
-
N-Protection & Esterification:
-
Protect the amine of trans-4-hydroxy-L-proline with a Boc group (
, ). -
Esterify the carboxylic acid (Methyl iodide,
, DMF) to form N-Boc-trans-4-hydroxy-L-proline methyl ester . -
Rationale: Orthogonal protection is crucial. The ester will later become the C-terminus (or handle), while the N-Boc protects the future bridgehead.
-
-
Activation of the Hydroxyl:
-
Treat the ester with Methanesulfonyl chloride (MsCl) and Triethylamine (
) in DCM at 0°C. -
Result: Formation of the mesylate (leaving group) with retention of configuration (initially), though the subsequent displacement will invert it.
-
-
Displacement & Cyclization (The Critical Step):
-
Reagent: Benzylamine (
) or a masked ammonia equivalent. -
Conditions: Heat in a sealed tube or reflux in toluene/ethanol.
-
Mechanism: The amine attacks the ester to form an amide, followed by an intramolecular
displacement of the mesylate by the amide nitrogen (or vice-versa depending on specific route variants). However, the most robust route involves N-alkylation first followed by transannular cyclization. -
Preferred Route: Reduce the ester to an alcohol, convert to a leaving group, then cyclize.
-
Alternative (Direct): Use
to invert the hydroxyl to an amine, then bridge with formaldehyde (Mannich-type). -
Standard Protocol:Hoffman-Löffler-Freytag type or direct displacement on a derivative. A reliable modern method uses the trans-4-hydroxy-L-proline
N-Boc-4-oxo-proline Reductive amination sequence.
Self-Validating Check: Monitor the disappearance of the mesylate peak by NMR. The formation of the bridged system is indicated by a distinct shift in the bridgehead protons (3.5–4.5 ppm range).
-
-
Orthogonal Deprotection:
-
Hydrogenolysis (
, Pd/C) removes the Benzyl group (if used), freeing the secondary amine. -
The Boc group remains for SPPS coupling.
-
Synthetic Workflow Diagram
Figure 2: Synthetic route for the 2,5-diazabicyclo[2.2.1]heptane scaffold from hydroxyproline.
Case Study: Avibactam and the DBO Core
While 2,5-DBH is a classic turn mimetic, the diazabicyclooctane (DBO) scaffold in Avibactam represents the pinnacle of bicyclic diamine success in the clinic.
-
Target: Serine
-lactamases (Classes A, C, and some D). -
Mechanism: Unlike traditional
-lactams (which are suicide inhibitors), Avibactam uses the DBO core to position a reactive urea center. -
The Interaction:
-
The active site Serine attacks the carbonyl of the DBO urea.
-
The DBO ring opens, forming a covalent carbamoyl complex.
-
Crucially: This reaction is reversible (slow off-rate), but the rigid DBO scaffold prevents the hydrolysis of the complex, effectively "clogging" the enzyme.
-
-
Significance: This proves that bicyclic diamines can function not just as passive structural scaffolds, but as active pharmacophores where the strain of the bicycle drives reactivity.
References
-
Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 1997. Link
-
Ehmann, D. E., et al. "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences (PNAS), 2012. Link
-
Blanchard, S., et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry, 2024. Link
-
Lian, W., et al. "Screening bicyclic peptide libraries for protein–protein interaction inhibitors."[1] Journal of the American Chemical Society, 2013.[1] Link
-
Barlocco, D., et al. "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine."[2] Journal of Medicinal Chemistry, 1998.[2] Link
Methodological & Application
Synthesis of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate from 1,2-Diaminocyclohexane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, a valuable heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The protocol details a robust and efficient one-pot cyclocondensation reaction between 1,2-diaminocyclohexane and a suitable three-carbon electrophile. This guide offers a step-by-step methodology, explains the underlying chemical principles, and provides a framework for the synthesis of related functionalized decahydroquinoxalinone derivatives.
Introduction
The quinoxaline ring system and its saturated derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The decahydroquinoxalinone core, a fused piperazin-2-one and cyclohexane ring system, offers a three-dimensional architecture that is of significant interest for the development of novel therapeutic agents. The title compound, ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, incorporates a functionalized side chain that can be further elaborated, making it a versatile intermediate for the synthesis of compound libraries for screening and lead optimization.
The synthesis of such heterocyclic systems often relies on the cyclocondensation of a diamine with a suitable dicarbonyl or keto-ester synthon. The choice of the three-carbon component is crucial for introducing the desired functionality at specific positions of the resulting heterocyclic ring. This application note describes a reliable method for the synthesis of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, leveraging the nucleophilic character of 1,2-diaminocyclohexane to react with an activated malonate derivative.
Reaction Scheme
The overall transformation involves the reaction of 1,2-diaminocyclohexane with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through a cascade of a Michael addition, followed by an intramolecular cyclization (amidation) to form the six-membered piperazinone ring.
Caption: Overall reaction for the synthesis of the target compound.
Mechanistic Insights
The reaction is proposed to proceed via the following steps:
-
Michael Addition: One of the amino groups of 1,2-diaminocyclohexane acts as a nucleophile and attacks the electron-deficient β-carbon of the ethoxymethylenemalonate. This is a classic Michael addition reaction, driven by the electron-withdrawing nature of the two ester groups.
-
Intramolecular Cyclization (Amidation): The second amino group of the diamine then attacks one of the ester carbonyl groups of the malonate moiety in an intramolecular fashion. This nucleophilic acyl substitution leads to the formation of the six-membered piperazinone ring, with the elimination of an ethanol molecule.
-
Tautomerization: The initial cyclized product may exist in different tautomeric forms. The final product is the stable lactam, ethyl (3-oxodecahydroquinoxalin-2-yl)acetate.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is based on established principles of heterocyclic synthesis and analogous reactions reported in the literature.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,2-Diaminocyclohexane (mixture of isomers) | 114.19 | 10.0 | 1.14 g |
| Diethyl 2-(ethoxymethylene)malonate | 216.23 | 10.0 | 2.16 g |
| Ethanol (absolute) | 46.07 | - | 50 mL |
| Acetic Acid (glacial) | 60.05 | catalytic | 0.1 mL |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-diaminocyclohexane (1.14 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture until the diamine is fully dissolved.
-
Addition of Reagents: To the stirred solution, add diethyl 2-(ethoxymethylene)malonate (2.16 g, 10.0 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel.
-
-
Purification:
-
Prepare a silica gel column using a suitable solvent system (a gradient of ethyl acetate in hexane is recommended).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl (3-oxodecahydroquinoxalin-2-yl)acetate as a viscous oil or a low-melting solid.
-
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of the characteristic functional groups (ester, lactam, and the decahydroquinoxaline core).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O (ester and lactam) and N-H bonds.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,2-Diaminocyclohexane is corrosive and a skin and eye irritant. Handle with care.
-
Diethyl 2-(ethoxymethylene)malonate can be irritating. Avoid inhalation and contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Acetic acid is corrosive. Handle with appropriate care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Increase reaction time or temperature. Ensure the catalyst is added. |
| Impure starting materials | Use freshly distilled or purified starting materials. | |
| Formation of multiple side products | Undesired side reactions | Optimize reaction temperature and time. Consider using a milder catalyst or performing the reaction at a lower temperature. |
| Difficulty in purification | Co-elution of impurities with the product | Use a different solvent system for column chromatography or consider recrystallization if the product is a solid. |
Conclusion
This application note provides a detailed and practical guide for the synthesis of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate from readily available starting materials. The described protocol is robust and can be adapted for the synthesis of a variety of related decahydroquinoxalinone derivatives by modifying the starting diamine or the three-carbon synthon. The versatility of this synthetic route makes it a valuable tool for researchers in medicinal chemistry and drug discovery.
References
- D. J. Brown and R. F. Evans, "The Chemistry of Heterocyclic Compounds, Fused Pyrimidines, Part I: Quinazolines," John Wiley & Sons, 2008.
-
M. S. Mohamed, M. A. E. Sh. El-Sharief, and Y. A. M. El-Gazzar, "Synthesis and reactions of some new quinoxalinone derivatives with expected biological activity," Molecules, vol. 15, no. 3, pp. 1879–1890, 2010. Available: [Link]
Sources
Application Note: Controlled Condensation of Diethyl 3-Oxoglutarate with Cyclohexane-1,2-Diamine
This Application Note provides a rigorous technical guide for the condensation of Diethyl 3-oxoglutarate (Diethyl 1,3-acetonedicarboxylate) with Cyclohexane-1,2-diamine (DACH).
This reaction is a critical entry point for two distinct classes of compounds used in drug discovery and catalysis:
-
Fused 1,4-Diazepine Scaffolds: Privileged pharmacophores in medicinal chemistry (anxiolytics, antitumor agents).[1]
-
Chiral
-Keto Enamine Ligands: Precursors for asymmetric catalysis and Metal-Organic Frameworks (MOFs).
Executive Summary & Mechanistic Logic
The condensation of diethyl 3-oxoglutarate (1 ) with cyclohexane-1,2-diamine (2 ) is a bifurcation point in synthesis. The outcome is strictly controlled by stoichiometry , temperature , and acid catalysis .
-
Thermodynamic Pathway (1:1 Stoichiometry): Favors the formation of a Fused 1,4-Diazepine ring system. The 1,2-diamine acts as a dinucleophile, attacking both the ketone (forming an enamine) and the ester (forming an amide) to close a 7-membered ring. This scaffold is highly valued in drug development for its resemblance to bioactive benzodiazepines.
-
Kinetic Pathway (2:1 Stoichiometry): Favors the formation of Bis(
-keto enamine) Ligands . Under mild conditions, the amine nitrogens selectively condense with the ketone carbonyls of two separate ester molecules, avoiding cyclization. This creates -symmetric chiral ligands.
Reaction Logic Diagram
Figure 1: Bifurcation of reaction pathways based on stoichiometry and thermal driving force.
Materials & Equipment
Reagents
| Reagent | CAS No.[2][3][4][5][6][7] | Purity | Role |
| Diethyl 3-oxoglutarate | 105-50-0 | ≥95% | Electrophile (Bis-functional) |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | ≥98% | Chiral Nucleophile (for Ligands) |
| (±)-trans-1,2-Diaminocyclohexane | 1121-22-8 | ≥98% | Nucleophile (for Scaffolds) |
| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent |
| Toluene | 108-88-3 | ACS Grade | Solvent (Azeotropic removal) |
| p-Toluenesulfonic Acid (p-TsOH) | 104-15-4 | Cat. | Acid Catalyst |
Equipment
-
Dean-Stark apparatus (for toluene reflux).
-
Rotary evaporator with vacuum control.
-
Inert gas manifold (Nitrogen/Argon).
-
TLC plates (Silica gel 60 F254).
Protocol A: Synthesis of Fused 1,4-Diazepine Scaffold
Objective: Synthesis of Ethyl 2-oxo-2,3,4,6,7,8,9,9a-octahydro-1H-benzo[b][1,4]diazepine-4-acetate. Mechanism: Condensation-Cyclization cascade.
Step-by-Step Methodology
-
Preparation:
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Purge the system with Nitrogen.
-
-
Charging:
-
Add Diethyl 3-oxoglutarate (20.2 g, 100 mmol, 1.0 equiv) to the flask.
-
Add Toluene (150 mL).
-
Add p-TsOH (0.5 g, ~3 mol%) as a catalyst. Note: Acid catalysis is crucial to activate the ester carbonyl for the secondary cyclization step.
-
-
Addition:
-
Dissolve Cyclohexane-1,2-diamine (11.4 g, 100 mmol, 1.0 equiv) in Toluene (20 mL).
-
Add the amine solution dropwise to the stirring ketone solution at room temperature over 15 minutes. Caution: Exothermic reaction.
-
-
Reflux & Cyclization:
-
Heat the reaction mixture to vigorous reflux (bath temp ~120°C).
-
Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is ~1.8 mL (100 mmol).
-
Endpoint: Reflux until water evolution ceases (typically 4–6 hours).
-
TLC Monitoring: Use 5% MeOH in DCM. The starting ketone (
) should disappear; a lower fluorescent spot (enamine/amide) will appear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
If a precipitate forms (common for trans-fused systems), filter the solid and wash with cold toluene.
-
If no precipitate: Wash the toluene layer with saturated NaHCO
(2 x 50 mL) to remove the catalyst. -
Dry organic layer over Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from hot Ethanol/Hexane (1:1) or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
-
Expected Yield: 65–80% Key Characterization:
-
IR: Lactam C=O (~1660 cm
), Ester C=O (~1730 cm ), NH (~3300 cm ). -
MS: [M+H]
expected at m/z ~253.
Protocol B: Synthesis of Chiral Bis( -keto enamine) Ligand
Objective: Synthesis of Diethyl 3,3'-(cyclohexane-1,2-diylbis(azaneylylidene))dipentanedioate. Mechanism: Schiff Base Condensation (Imine/Enamine formation only).
Step-by-Step Methodology
-
Preparation:
-
Use a 250 mL RBF with a drying tube (CaCl
).
-
-
Charging:
-
Dissolve Diethyl 3-oxoglutarate (40.4 g, 200 mmol, 2.0 equiv ) in Absolute Ethanol (100 mL). Note: Excess ketone prevents oligomerization.
-
-
Addition:
-
Add (1R,2R)-Cyclohexane-1,2-diamine (11.4 g, 100 mmol, 1.0 equiv) dropwise at 0°C (ice bath).
-
Critical: Keep temperature low during addition to favor kinetic attack at the ketone over the ester.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Stir for 12–24 hours. Do not reflux. High heat promotes cyclization to the diazepine.
-
-
Work-up:
-
Concentrate the ethanol solution to ~1/3 volume under reduced pressure.
-
Cool to -20°C overnight to induce crystallization.
-
Filter the resulting yellow/off-white solid.
-
Expected Yield: 85–90% Key Characterization:
-
1H NMR: Distinct enamine proton signal (
4.5–5.0 ppm) and absence of ketone signal. -
Chirality: Specific rotation
measurement is required to confirm optical purity.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Oligomerization (Gummy product) | 1:1 stoichiometry used without high dilution or incorrect temperature. | For macrocycles, use high dilution conditions. For diazepines, ensure rapid reflux to close the ring. |
| Low Yield of Diazepine | Incomplete cyclization (stopped at enamine stage). | Extend reflux time; ensure water removal (Dean-Stark or Molecular Sieves). |
| Hydrolysis of Esters | Wet solvents or excessive acid. | Use anhydrous solvents; limit p-TsOH to <5 mol%. |
References
-
Reaction of 1,2-Diamines with
-Keto Esters:-
Review of 1,4-Diazepine Synthesis: Rashid, M., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[8] Current Organic Synthesis, 2019 , 16(6), 793-812. Link
-
General Mechanism: Toth, G., et al. "Conformational analysis of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepines."[9] Monatshefte für Chemie, 1997 , 128, 625-632.[9]
-
-
Diethyl 3-Oxoglutarate Chemistry
- Chiral Ligand Synthesis: DACH Ligands: Trost, B. M., et al. "Asymmetric Allylic Alkylation." Chemical Reviews, 2003, 103(8), 2921–2944. (Contextual reference for DACH scaffold utility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Diaminocyclohexane | C6H14N2 | CID 4610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl 1,3-acetonedicarboxylate | CAS 105-50-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. Pentanedioic acid, 3-oxo-, diethyl ester [webbook.nist.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 10. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
Catalytic Hydrogenation Methods for Reducing Quinoxaline-2-Acetate Derivatives: Protocols for Asymmetric and Transfer Hydrogenation
Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & The Chemical Challenge
Chiral 1,2,3,4-tetrahydroquinoxaline (THQ) motifs are indispensable structural units in modern drug discovery, forming the core of cholesterol ester transfer protein (CETP) inhibitors, HIV-1 reverse transcriptase inhibitors, and various anti-inflammatory agents. Quinoxaline-2-acetate derivatives—bearing an ester-functionalized substituent at the C2 position—are highly versatile precursors for these bioactive compounds.
However, the catalytic reduction of the pyrazine ring in quinoxalines presents a dual chemical challenge:
-
Aromatic Stability: The resonance energy of the fused bicyclic system requires significant activation energy to break.
-
Catalyst Poisoning: The basic nitrogen atoms of the pyrazine ring strongly coordinate to late transition metals (e.g., Rh, Ir, Ru), leading to rapid catalyst deactivation and low turnover frequencies (TOF).
To overcome these barriers, modern synthetic methodologies rely heavily on substrate activation via Brønsted acids or hydrogen-bonding networks. This guide details three field-proven methodologies for the reduction of quinoxaline-2-acetates, explaining the mechanistic causality behind each approach and providing self-validating experimental protocols.
Mechanistic Foundations: Causality in Catalyst Design
As an Application Scientist, it is critical to understand why a protocol works rather than just following a recipe. The success of quinoxaline reduction hinges on disrupting its aromaticity while protecting the metal center.
The Role of Brønsted Acid Activation
In direct asymmetric hydrogenation (AH) using transition metals, the introduction of a strong Brønsted acid (such as HCl or piperidine triflate) is transformative. Protonation of the quinoxaline nitrogen forms a quinoxalinium intermediate. This serves a two-fold purpose:
-
Electronic Activation: It withdraws electron density from the pyrazine ring, significantly lowering the activation barrier for hydride attack.
-
Outer-Sphere Facilitation: In Rh-thiourea catalyzed systems, the chloride ion from HCl facilitates the heterolytic cleavage of dihydrogen (
) to regenerate the active dihydride species. Furthermore, it establishes an anion-binding bridge between the protonated substrate and the thiourea ligand, enforcing a rigid chiral pocket that dictates high enantioselectivity via an outer-sphere mechanism 1.
The Transfer Hydrogenation Alternative
When high-pressure
-
Metal-Free ATH: Utilizes a Chiral Phosphoric Acid (CPA) to activate the substrate while a regenerable hydride donor (like dihydrophenanthridine or Hantzsch esters) delivers the hydrogen 2.
-
Aqueous ATH: Employs a water-soluble
-diamine catalyst with sodium formate ( ). Here, pH regulation is the causal factor for success; an acidic buffer (pH ~4.8) is required to protonate the substrate without degrading the formate donor 3.
Experimental Protocols
Protocol A: Rh-Catalyzed Asymmetric Hydrogenation (High-Pressure )
Optimized for high-throughput, highly enantioselective batch or flow synthesis.
Reagents: Quinoxaline-2-acetate derivative (1.0 mmol), Rh-thiourea diphosphine catalyst (1.0 mol%), HCl (1.0 M in ether, 10 mol%), anhydrous Methanol (5.0 mL),
-
Preparation: Inside an argon-filled glovebox, charge a glass-lined stainless steel autoclave with the quinoxaline-2-acetate substrate and the Rh-thiourea catalyst.
-
Activation: Inject anhydrous methanol followed by the precise addition of the HCl ethereal solution. Scientist's Note: The acid must be added last to prevent premature catalyst degradation before substrate binding.
-
Pressurization: Seal the autoclave, transfer to the manifold, and purge with
gas three times. Pressurize the vessel to 1.0 MPa. -
Reaction: Stir the mixture at room temperature (25 °C) for 12–24 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).
-
Workup: Carefully vent the
gas. Concentrate the mixture under reduced pressure. Purify the resulting chiral tetrahydroquinoxaline-2-acetate via flash column chromatography.
Protocol B: Metal-Free Asymmetric Transfer Hydrogenation
Optimized for late-stage pharmaceutical synthesis where heavy metal contamination must be strictly avoided.
Reagents: Quinoxaline-2-acetate derivative (0.5 mmol), Chiral Phosphoric Acid (CPA, e.g., (R)-TRIP, 5 mol%), Dihydrophenanthridine (1.2 equiv), Achiral Borane (
-
System Assembly: In an oven-dried Schlenk tube under nitrogen, combine the quinoxaline substrate, CPA, and dihydrophenanthridine.
-
Solvent & Co-catalyst Addition: Add anhydrous toluene, followed by the dropwise addition of the achiral borane solution. Scientist's Note: The borane acts synergistically with the CPA to regenerate the active hydride species in situ.
-
Heating: Seal the tube and heat to 70 °C in an oil bath for 12 hours.
-
Validation & Isolation: Quench the reaction with saturated aqueous
(2 mL) to neutralize the CPA. Extract with dichloromethane (3 x 5 mL), dry over , and purify via silica gel chromatography. Determine enantiomeric excess via chiral HPLC.
Protocol C: pH-Regulated Aqueous Transfer Hydrogenation (Green Chemistry)
Optimized for environmentally benign, air-stable operations.
Reagents: Quinoxaline-2-acetate derivative (0.5 mmol),
-
Catalyst Pre-formation: In a reaction vial open to air, mix the Ir-precursor and the diamine ligand in the aqueous buffer. Stir for 30 minutes at 40 °C until a homogeneous solution forms.
-
Reaction Initiation: Add the quinoxaline-2-acetate substrate and sodium formate to the active catalyst solution.
-
pH Maintenance: Crucial Step: Verify the pH remains between 4.5 and 5.0 using a micro-pH probe. If the pH drifts higher, formate decomposition stalls; if lower, the catalyst precipitates.
-
Completion: Stir at 60 °C for 8 hours. Extract the product directly from the aqueous phase using ethyl acetate. The aqueous catalyst layer can often be recycled for a second run.
Quantitative Data Presentation
The following table summarizes the comparative efficacy of the three protocols when applied to standard 2-substituted quinoxaline derivatives (including acetates).
| Methodology | Catalyst / Activator System | Hydrogen Source | Solvent / Conditions | Typical Yield (%) | Typical ee (%) |
| Direct AH | Rh-thiourea diphosphine + HCl | Methanol, 25 °C | 92 – 98% | 95 – 99% | |
| Metal-Free ATH | Chiral Phosphoric Acid (CPA) + Borane | Dihydrophenanthridine | Toluene, 70 °C | 80 – 98% | 89 – 98% |
| Aqueous ATH | Sodium Formate ( | 85 – 95% | N/A (Racemic)* |
*Note: Protocol C is highly chemoselective and regioselective but is typically utilized for racemic reductions unless a chiral diamine ligand is specifically substituted.
Visualizations & Logical Workflows
To further clarify the causality of substrate activation and assist in protocol selection, refer to the following structural and logical diagrams.
Mechanistic pathway of acid-activated asymmetric hydrogenation of quinoxalines.
Decision matrix for selecting the optimal quinoxaline reduction protocol.
References
- Source: National Institutes of Health (NIH)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: Tetrahedron (Elsevier / University of Liverpool IT Services)
Sources
Application Note: Stereoselective Synthesis of cis- and trans-Decahydroquinoxaline Scaffolds
This Application Note is designed as a comprehensive technical guide for the stereoselective synthesis of cis- and trans-decahydroquinoxaline (DHQ) scaffolds. It addresses the specific needs of medicinal chemists requiring conformationally restricted diamine pharmacophores.
Executive Summary & Strategic Importance
Decahydroquinoxaline (DHQ) is a privileged bicyclic scaffold in drug discovery, serving as a core motif in opioid receptor agonists (e.g., substituted acetamides), NMDA antagonists, and antiviral agents. Its value lies in its conformational rigidity , which allows for the precise spatial orientation of substituents—a critical factor in optimizing ligand-protein binding thermodynamics.
However, the utility of DHQ is strictly governed by its stereochemistry. The cis- and trans-fused isomers exhibit drastically different vectors for their nitrogen lone pairs and substituents:
-
cis-DHQ: Flexible, capable of ring inversion (chair-chair interconversion), often existing as a mixture of conformers.
-
trans-DHQ: Rigid, locked in a specific chair-chair conformation, providing a static vector for substituent display.
This guide details two distinct, high-fidelity protocols to access each isomer selectively, avoiding the yield-eroding "mixture separation" approach.
Strategic Analysis: Pathway Selection
To achieve high stereochemical integrity, we utilize two fundamentally different mechanistic principles: Catalytic Haptophilicity for the cis-isomer and Thermodynamic/Chiral Pool Control for the trans-isomer.
Stereocontrol Mechanisms[1]
-
Route A (cis-Selective): Heterogeneous catalytic hydrogenation of the aromatic quinoxaline. The catalyst surface dictates a syn-addition of hydrogen, predominantly yielding the cis-fused system.
-
Route B (trans-Selective): Synthetic construction from trans-1,2-diaminocyclohexane. By starting with the pre-defined trans-stereocenters of the cyclohexane ring, the fusion geometry is locked prior to ring closure.
Figure 1: Strategic divergence in synthesizing DHQ isomers. Route A relies on surface kinetics, while Route B relies on substrate stereochemistry.
Protocol A: Synthesis of cis-Decahydroquinoxaline
Mechanism: Syn-facial hydrogenation using Adams' Catalyst. Target Selectivity: >90% cis-isomer.
Materials
-
Substrate: Quinoxaline (99% purity).
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst). Note: PtO₂ is preferred over Pd/C for reducing the nitrogen-containing aromatic ring to saturation.
-
Solvent: Glacial Acetic Acid (AcOH).
-
Reagent: Hydrogen gas (H₂).[1]
Experimental Procedure
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve quinoxaline (1.30 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Catalyst Addition: Carefully add PtO₂ (130 mg, 10 wt% loading). Safety: Add catalyst under an inert atmosphere (N₂ or Ar) to prevent ignition of residual solvent vapors.
-
Hydrogenation:
-
Purge the vessel with N₂ (3x) and then H₂ (3x).
-
Pressurize to 50-60 psi (3.5-4 bar) with H₂.
-
Agitate at Room Temperature (20-25°C) for 12-24 hours.
-
Monitoring: Reaction is complete when H₂ uptake ceases. TLC/LC-MS should show disappearance of the aromatic UV chromophore.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with small portions of AcOH.
-
Concentrate the filtrate under reduced pressure to remove the bulk of acetic acid.
-
Basification: Dissolve the residue in water (10 mL) and cool to 0°C. Slowly add 50% NaOH solution until pH > 12. cis-DHQ may separate as an oil or semi-solid.
-
Extraction: Extract with diethyl ether or dichloromethane (3 x 20 mL). Dry combined organics over Na₂SO₄.
-
-
Purification: The crude material is often sufficiently pure (>90% cis). If necessary, purify by vacuum distillation or recrystallization of the dihydrochloride salt (from EtOH).
Protocol B: Synthesis of trans-Decahydroquinoxaline
Mechanism: Stereospecific cyclization of trans-1,2-diaminocyclohexane followed by hydride reduction. Target Selectivity: >98% trans-isomer (enantiopure if starting amine is resolved).
Materials
-
Substrate: trans-1,2-Diaminocyclohexane (racemic or enantiopure).
-
Cyclization Reagent: Diethyl oxalate.
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄).[2]
-
Solvents: Ethanol (anhydrous), THF (anhydrous).
Experimental Procedure
Step 1: Formation of trans-Decahydroquinoxaline-2,3-dione
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve trans-1,2-diaminocyclohexane (1.14 g, 10.0 mmol) in anhydrous ethanol (20 mL).
-
Addition: Add diethyl oxalate (1.46 g, 10.0 mmol) dropwise.
-
Reflux: Heat the mixture to reflux for 2-4 hours. A white precipitate (the diamide) typically forms during the reaction.
-
Isolation: Cool to room temperature. Filter the solid precipitate.[3] Wash with cold ethanol and diethyl ether.
-
Drying: Dry the solid in a vacuum oven. This is the trans-decahydroquinoxaline-2,3-dione intermediate.
Step 2: Reduction to trans-Decahydroquinoxaline
-
Setup: Flame-dry a 2-neck flask and purge with Argon. Add LiAlH₄ (1.14 g, 30.0 mmol, 3.0 equiv) and anhydrous THF (30 mL).
-
Addition: Carefully add the solid dione intermediate (from Step 1) in small portions to the LiAlH₄ suspension at 0°C. Caution: Exothermic gas evolution.
-
Reflux: Warm to room temperature, then heat to reflux for 16-24 hours to ensure complete reduction of both amide carbonyls.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
1.1 mL water
-
1.1 mL 15% NaOH
-
3.3 mL water
-
-
Isolation: Stir until the aluminum salts form a granular white solid. Filter through Celite.
-
Purification: Concentrate the filtrate. The resulting oil or low-melting solid is the trans-DHQ. It can be converted to the hydrochloride salt for long-term storage.
Characterization & Stereochemical Assignment
Distinguishing the isomers relies heavily on 1H NMR spectroscopy, specifically the coupling constants (
Comparative Data Table
| Feature | cis-Decahydroquinoxaline | trans-Decahydroquinoxaline |
| Bridgehead Stereochemistry | H-4a and H-8a are cis | H-4a and H-8a are trans |
| Conformation | Two equilibrating chairs (flexible) | Rigid chair-chair |
| Bridgehead Proton Relationship | Axial-Equatorial (ae) or Eq-Ax | Axial-Axial (aa) |
| NMR Coupling ( | Small (< 5 Hz) | Large (10 - 12 Hz) |
| Melting Point (free base) | Lower (often liquid/low melt) | Higher (solid, ~150°C for dione) |
| C-13 NMR Shifts | Generally upfield (steric compression) | Generally downfield |
Mechanistic Logic (Karplus Relationship)
The distinction is based on the dihedral angle (
-
Trans-isomer:
. According to the Karplus equation, this anti-periplanar arrangement results in a large coupling constant (~11 Hz). -
Cis-isomer:
(in the dominant conformer).[5] This gauche arrangement results in a significantly smaller coupling constant (~3-4 Hz).
Figure 2: NMR diagnostic criteria based on the Karplus relationship.
References
-
Hydrogenation of Quinoxalines: Brill, H. C.[6] "The reduction of quinoxaline and its derivatives." Journal of the American Chemical Society, 1931.[7]
-
Stereochemistry of Decahydroquinoxalines: Broadbent, H. S., et al. "Quinoxalines. I. Preparation and Stereochemistry of Decahydroquinoxalines." Journal of the American Chemical Society, 1960.
-
Synthesis from 1,2-Diaminocyclohexane: Bennani, Y. L., & Hanessian, S. "trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis." Chemical Reviews, 1997.
-
NMR Coupling Constants: Karplus, M. "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 1963.
-
Advanced Asymmetric Hydrogenation: Liu, Q., et al. "Protocol for stereodivergent asymmetric hydrogenation of quinoxalines."[6] STAR Protocols, 2023.
Sources
- 1. osti.gov [osti.gov]
- 2. Reduction of Triple Bond in [B12H11NCR]− Anions by Lithium Aluminum Hydride: A Novel Approach to the Synthesis of N-Monoalkylammonio-Substituted closo-Dodecaborates [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GT Digital Repository [repository.gatech.edu]
Procedures for N-alkylation of decahydroquinoxalin-2-one derivatives
Application Note: Procedures for N-Alkylation of Decahydroquinoxalin-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols
Introduction & Mechanistic Insights
Decahydroquinoxalin-2-one is a highly versatile, conformationally restricted bicyclic scaffold widely utilized in medicinal chemistry[1]. Structurally, it consists of a piperazin-2-one ring fused to a cyclohexane ring. Functionalization of this core via N-alkylation is a critical late-stage step in modulating the lipophilicity, target affinity, and pharmacokinetic properties of drug candidates[2].
The core challenge in alkylating decahydroquinoxalin-2-one lies in the differential reactivity of its two nitrogen atoms, which dictates the synthetic strategy:
-
N4 Position (Secondary Amine): The N4 nitrogen is highly nucleophilic with a pKa of approximately 8.5. It readily undergoes both direct nucleophilic substitution (
) and reductive amination. Reductive amination is often the preferred pathway when using primary alkyl groups to prevent the formation of quaternary ammonium salts (over-alkylation).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
N1 Position (Amide): The N1 nitrogen is part of a lactam system. Due to the resonance delocalization of its lone pair into the adjacent carbonyl group, it is non-basic and poorly nucleophilic (pKa ~16–17). Alkylation at N1 strictly requires a strong base (e.g., NaH) to generate an amidate anion prior to electrophile addition. Furthermore, to prevent competitive N4-alkylation during this process, the N4 amine must be transiently protected (e.g., with a Boc group).
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways required to achieve regioselective alkylation at either the N1 or N4 position.
Divergent synthetic workflows for the regioselective N1- and N4-alkylation of decahydroquinoxalin-2-one.
Experimental Protocols
Protocol A: Regioselective N4-Alkylation via Reductive Amination
Causality Insight: This method is ideal for introducing sterically hindered or primary alkyl groups where direct
-
Imine Formation: Dissolve decahydroquinoxalin-2-one (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 2 hours under an inert atmosphere.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise, add
(1.5 eq). -
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (typically 5–10% MeOH in DCM). The disappearance of the secondary amine spot (validated via a positive ninhydrin stain) confirms completion.
-
Workup: Quench the reaction with saturated aqueous
to neutralize the acetic acid and safely decompose excess borohydride. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography (silica gel) to afford the pure N4-alkylated derivative.
Protocol B: Direct N4-Alkylation via Nucleophilic Substitution
Causality Insight: This protocol is highly efficient for reactive electrophiles like benzyl bromides or methyl iodide. A mild, heterogeneous base (
-
Reaction Setup: Suspend decahydroquinoxalin-2-one (1.0 eq) and anhydrous
(2.0 eq) in anhydrous acetonitrile (MeCN) (0.2 M). -
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature to prevent localized exothermic spikes.
-
Heating: Heat the mixture to 60 °C. The heterogeneous nature of
requires vigorous magnetic stirring to ensure efficient acid scavenging. -
Validation: Monitor via LC-MS or TLC. If over-alkylation (quaternization) is observed, immediately reduce the temperature and verify the stoichiometry of the alkyl halide.
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc and water, extract the aqueous layer, dry the organics, and purify via chromatography.
Protocol C: N1-Alkylation of the Amide Position
Causality Insight: To alkylate the non-basic N1 position, the highly nucleophilic N4 amine must first be protected. Subsequently, a strong base (NaH) is required to irreversibly deprotonate the N1 amide (pKa ~16) to form the reactive amidate nucleophile.
-
N4-Protection: React decahydroquinoxalin-2-one with
(1.1 eq) and (1.5 eq) in DCM at room temperature for 4 hours. Workup and isolate the N4-Boc protected intermediate. -
Amide Deprotonation: In an oven-dried flask under an inert atmosphere (Ar/N2), dissolve the N4-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.1 M). Cool the solution to 0 °C.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes at 0 °C until
gas evolution ceases, indicating complete formation of the amidate anion. -
Alkylation: Add the alkyl halide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quenching & Workup: Carefully quench with ice water. Extract with EtOAc (3x). Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry, concentrate, and purify.
-
Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group. Neutralize with
to yield the final N1-alkylated decahydroquinoxalin-2-one.
Comparative Optimization Data
The following table summarizes the quantitative parameters and regioselectivity outcomes for the three distinct alkylation methodologies.
| Method | Target Position | Reagents & Conditions | Typical Yield Range | Regioselectivity | Key Advantage |
| Reductive Amination | N4 (Amine) | Aldehyde, | 70–90% | >99% N4 | Prevents over-alkylation; tolerates primary alkyls. |
| Direct Substitution | N4 (Amine) | Alkyl halide, | 65–85% | >95% N4 | Fast execution; ideal for reactive benzylic/allylic halides. |
| Amide Alkylation | N1 (Amide) | 1. | 50–75% (over 3 steps) | >99% N1 | Provides exclusive access to the non-basic N1 position. |
References
Sources
Application Note: Chiral Synthesis & Utilization of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate
Executive Summary
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate represents a privileged bicyclic scaffold in drug discovery, particularly for the synthesis of constrained peptidomimetics (e.g., Asp-Gly mimetics) and inhibitors of targets like CETP and bradykinin receptors. Its value lies in the rigid decahydroquinoxaline core, which reduces the entropic penalty of ligand binding, combined with the chemical versatility of the ester side chain.
This application note details the stereoselective synthesis of this intermediate using a chiral pool approach, starting from optically pure trans-1,2-diaminocyclohexane. We provide a validated protocol for the condensation with diethyl itaconate, a method superior to aromatic reduction for controlling bridgehead stereochemistry.
Structural Analysis & Stereochemical Considerations
The molecule contains three critical stereocenters: the bridgehead carbons (4a, 8a) and the C2 position bearing the acetate side chain.
-
Bridgehead Geometry (4a, 8a): The trans-fused system is thermodynamically more stable and conformationally rigid than the cis-fused analog. By starting with enantiopure (1R,2R)-1,2-diaminocyclohexane, the trans-bridgehead is locked, preventing ring-flipping common in cis-fused systems.
-
C2 Stereocenter: The formation of the C2 center during the Michael addition step creates diastereomers. The protocol below favors the formation of the thermodynamic product, but chromatographic separation may be required to isolate single diastereomers for SAR studies.
Structural Diagram (DOT)
The following diagram illustrates the core scaffold and numbering system.
Caption: Synthetic pathway for the construction of the decahydroquinoxaline scaffold via aza-Michael addition and subsequent lactamization.
Detailed Synthetic Protocol
Method: Condensation of Chiral Diamine with Diethyl Itaconate
This route is preferred over the hydrogenation of quinoxaline precursors because it avoids high-pressure H2 and expensive metal catalysts while guaranteeing the bridgehead chirality.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS No. |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | 1.0 | Chiral Scaffold Source | 20439-47-8 |
| Diethyl Itaconate | 1.1 | Michael Acceptor/Electrophile | 2409-52-1 |
| Ethanol (Absolute) | Solvent | Reaction Medium | 64-17-5 |
| Acetic Acid (Glacial) | 0.1 | Catalyst (Optional) | 64-19-7 |
Step-by-Step Procedure
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1R,2R)-1,2-diaminocyclohexane (11.4 g, 100 mmol) in absolute ethanol (100 mL).
-
Expert Insight: Ensure the diamine is free of carbonate salts. If the diamine is old, distill it over KOH before use to ensure accurate stoichiometry.
-
-
Addition : Add Diethyl itaconate (20.5 g, 110 mmol) dropwise over 30 minutes at room temperature.
-
Mechanism:[1] The primary amine performs an aza-Michael addition to the methylene group of the itaconate. This is the rate-determining step for the regioselectivity.
-
-
Reflux : Heat the mixture to reflux (approx. 78°C) and stir for 12–16 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting diamine (ninhydrin stain) should disappear, and a new UV-active/iodine-active spot should appear.
-
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to yield a viscous yellow oil.
-
Self-Validation: The crude oil often solidifies upon standing. If not, triturating with cold diethyl ether can induce precipitation of the major diastereomer.
-
-
Purification :
-
Recrystallize the crude solid from hot Ethyl Acetate/Hexane to obtain the major diastereomer as white crystals.
-
Yield Expectation: 65–75%.
-
Chiral Purity Check: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee) is maintained from the starting material.
-
Analytical Data & Validation
To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met.
| Test | Expected Result | Interpretation |
| 1H NMR (CDCl3) | δ 4.15 (q, 2H, OCH2), 1.25 (t, 3H, CH3), 3.0-3.5 (m, Ring protons) | Confirms ethyl ester and decahydroquinoxaline core. Look for the absence of alkene protons from itaconate. |
| MS (ESI+) | [M+H]+ = 241.15 | Consistent with formula C12H20N2O3. |
| Melting Point | 118–122°C (Typical for trans-isomer) | Sharp range indicates high diastereomeric purity. |
| Optical Rotation | [α]D specific to isomer | Must be compared to standard to confirm absolute configuration. |
Applications in Drug Discovery[7][8]
A. Constrained Peptidomimetics
This intermediate serves as a constrained Gly-Asp or Gly-Glu mimetic. Hydrolysis of the ethyl ester yields the free acid, which can be coupled to amines using standard peptide coupling reagents (EDC/HOBt or HATU). The rigid bicyclic core restricts the conformational space of the peptide chain, potentially increasing affinity for receptors by pre-organizing the bioactive conformation.
B. Library Synthesis Workflow
The secondary amine (N1) and the ester side chain provide orthogonal handles for diversification.
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the N1 amine and C2 ester.
Troubleshooting & Optimization
-
Problem: Low yield or incomplete cyclization.
-
Problem: Formation of regioisomers (3-oxo vs 2-oxo).
-
Problem: Racemization.
References
-
BenchChem Technical Support. (2025).[9] Application Notes and Protocols: The Role of Dihydroquinoxaline Scaffolds in Pharmaceutical Synthesis. Retrieved from
-
Wikipedia Contributors. (2025). trans-1,2-Diaminocyclohexane.[2][10] Wikipedia, The Free Encyclopedia. Retrieved from
-
Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate. Pharma Info. Retrieved from
-
ResearchGate. (2018).[11] Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate Crystal Structure. Retrieved from
-
ChemDiv. (2025). Compound ethyl (3-oxodecahydroquinoxalin-2-yl)acetate Product Page. Retrieved from
Sources
- 1. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 2. rsc.org [rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. orgsyn.org [orgsyn.org]
- 5. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 7. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: Scalable Preparation of Decahydroquinoxaline-2-Carboxylic Acid (DHQ-2-COOH) Scaffolds
Topic: Scalable Preparation of Decahydroquinoxaline Amino Acid Analogs Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Strategic Value of DHQ Scaffolds
Decahydroquinoxaline (DHQ) scaffolds represent a privileged class of bicyclic diamines in medicinal chemistry. Specifically, decahydroquinoxaline-2-carboxylic acid (DHQ-2-COOH) serves as a conformationally restricted surrogate for proline and pipecolic acid. By locking the N-C
This scaffold is critical in the development of:
-
HCV NS3/4A Protease Inhibitors: Providing the P2 proline mimetic core.
-
GPCR Ligands: Particularly kappa-opioid receptor agonists where stereochemistry dictates efficacy.
-
Peptidomimetics: Inducing specific
-turn secondary structures in peptide chains.
This guide details two distinct protocols: a High-Throughput Hydrogenation Route for scalable access to the racemic scaffold, and a Stereoselective De Novo Assembly for accessing specific enantiopure isomers.
Strategic Analysis & Retrosynthesis
The synthesis of DHQ amino acid analogs presents a classic trade-off between scalability and stereochemical precision.
-
Route A (Catalytic Hydrogenation): Ideal for multigram-to-kilogram scale. It utilizes the aromatic precursor quinoxaline-2-carboxylic acid. The challenge lies in controlling the cis/trans ratio at the bridgehead carbons (4a, 8a).
-
Route B (De Novo Assembly): Ideal for high-fidelity stereochemical requirements. It builds the piperazine ring onto a pre-defined cyclohexane chirality (e.g., starting from enantiopure trans-1,2-diaminocyclohexane).
Pathway Visualization
Figure 1: Retrosynthetic strategies for accessing the DHQ-2-COOH scaffold.
Protocol A: Scalable Catalytic Hydrogenation
Objective: Preparation of (±)-decahydroquinoxaline-2-carboxylic acid on a multigram scale.
Mechanism: Heterogeneous catalysis reduces the aromatic pyrazine and benzene rings.
Stereochemical Note: Platinum oxide (PtO
Materials
-
Substrate: Quinoxaline-2-carboxylic acid (CAS: 879-65-2).
-
Catalyst: Platinum(IV) oxide (Adams' catalyst) or 5% Rhodium on Alumina (Rh/Al
O ). -
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave).
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel, dissolve quinoxaline-2-carboxylic acid (10.0 g, 57.4 mmol) in glacial acetic acid (150 mL).
-
Note: Ensure the substrate is fully dissolved or finely suspended.
-
-
Catalyst Addition: Carefully add PtO
(500 mg, 5 wt%) under an inert atmosphere (Nitrogen or Argon).-
Safety: Dry noble metal catalysts can ignite solvent vapors. Add as a slurry in AcOH if possible.
-
-
Hydrogenation:
-
Seal the reactor and purge 3x with N
, then 3x with H . -
Pressurize to 60–100 psi (4–7 bar) H
. -
Stir vigorously at Room Temperature to 50°C for 12–24 hours.
-
Monitoring: Monitor H
uptake. Reaction is complete when uptake ceases.
-
-
Workup:
-
Vent H
and purge with N . -
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with AcOH.
-
Concentrate the filtrate under reduced pressure to yield a viscous oil or semi-solid.
-
-
Purification (Ion Exchange):
-
Dissolve the residue in water (50 mL).
-
Load onto a cation exchange column (e.g., Dowex 50W-X8 , H+ form).
-
Wash with water to remove neutral impurities.
-
Elute the amino acid with 1M NH
OH . -
Concentrate the ammoniacal fractions to yield the crude product as a white solid.
-
-
Isomer Separation (Optional but Recommended):
-
The cis-isomer is often less soluble. Recrystallize from Ethanol/Water or Methanol/Ether to enrich the cis-isomer.
-
Yield: Typical isolated yields range from 70–85%.
-
Protocol B: Stereoselective De Novo Assembly
Objective: Synthesis of enantiopure (4aS, 8aS)-decahydroquinoxaline-2-carboxylic acid. Mechanism: Cyclization of a chiral diamine with a bis-electrophile.
Materials
-
Substrate: (1S, 2S)-1,2-Diaminocyclohexane (Enantiopure).
-
Reagents: Glyoxal (40% aq) or Ethyl bromoacetate/Ethyl chloroacetate.
-
Reducing Agent: Sodium Borohydride (NaBH
) or Sodium Cyanoborohydride (NaBH CN).
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve (1S, 2S)-1,2-diaminocyclohexane (1.0 eq) in Methanol at 0°C.
-
Add Ethyl glyoxalate (or equivalent 2-oxo-aldehyde precursor) (1.0 eq) dropwise.
-
Stir for 2 hours to form the intermediate imine/hemiaminal.
-
-
Reduction (to Secondary Amine):
-
Add NaBH
(1.5 eq) slowly at 0°C. Stir for 1 hour. -
This yields the N-monoalkylated cyclohexane diamine.
-
-
Ring Closure (Annulation):
-
React the intermediate with Ethyl bromoacetate (1.1 eq) and Diisopropylethylamine (DIPEA) (2.0 eq) in DMF at 60°C.
-
This effects the second alkylation and subsequent intramolecular lactamization (if using ester precursors) or direct alkylation.
-
Alternative: For the carboxylic acid directly, use glyoxal followed by cyanide (Strecker-like) or similar annulation strategies described in literature [1].
-
-
Hydrolysis:
-
If an ester is formed, hydrolyze using LiOH in THF/H
O (2:1) at RT for 4 hours. -
Acidify to pH 5-6 to precipitate the zwitterionic amino acid.
-
Analytical Characterization & Data
Distinguishing cis and trans isomers is the most critical analytical challenge.
NMR Interpretation
The coupling constants (
| Feature | cis-Decahydroquinoxaline | trans-Decahydroquinoxaline |
| Bridgehead Coupling ( | Small ( | Large (8–11 Hz) |
| C-13 Shift (Bridgehead) | Typically shifted upfield | Typically shifted downfield |
| Conformation | Flexible (chair-chair interconversion) | Rigid (locked chair-chair) |
Process Optimization Data (Solvent Screen)
| Solvent | Catalyst | Pressure (psi) | Yield (%) | cis:trans Ratio | Notes |
| AcOH | PtO | 60 | 82% | 85:15 | Standard scalable protocol. |
| MeOH | Rh/Al | 100 | 75% | 60:40 | Slower reaction rate. |
| Water/HCl | Pt/C | 50 | 65% | 90:10 | High cis selectivity but difficult workup. |
| Toluene | Ir-complex | 50 | 88% | 5:95 | Requires specialized homogeneous catalyst [2]. |
Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)
To utilize the DHQ scaffold in automated peptide synthesis, the secondary amine must be protected.
Protocol:
-
Dissolve DHQ-2-COOH (1.0 eq) in Water/Dioxane (1:1) .
-
Add NaHCO
(2.5 eq). -
Add Fmoc-OSu (1.1 eq) dissolved in Dioxane dropwise.
-
Stir at RT for 12 hours.
-
Workup: Acidify with 1M HCl to pH 2, extract with Ethyl Acetate. Wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc + 1% AcOH).
Workflow Diagram
Figure 2: End-to-end workflow from aromatic precursor to SPPS-ready building block.
References
-
Stereoselective Synthesis of Perhydroquinoxaline Agonists: Title: Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Source: Int. J. Mol. Sci. 2025, 26(3), 998. URL:[Link][1][2]
-
Asymmetric Hydrogenation of Quinoxalines: Title: Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Source: Chem. Sci., 2024, 15, 15243-15254. URL:[Link]
-
General Hydrogenation of Heterocycles: Title: First catalytic asymmetric hydrogenation of quinoxaline-2-carboxylates.[3] Source: Chemspeed Application Notes (referencing general industry standards for heterocyclic hydrogenation). URL:[Link]
-
Quinoxaline Scaffold in Drug Discovery: Title: Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Source: Anticancer Agents Med Chem. 2016;16(10):1339-52. URL:[Link]
Sources
Troubleshooting & Optimization
Improving yield in the cyclization of 1,2-diaminocyclohexane with beta-keto esters
Technical Support Center: Troubleshooting the Cyclization of 1,2-Diaminocyclohexane with -Keto Esters
As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the cyclocondensation of 1,2-diaminocyclohexane (DACH) with
This guide bypasses generic advice to dissect the thermodynamic and kinetic causalities behind these failures. By understanding the mechanistic bottlenecks, we can implement a self-validating protocol that guarantees high-yield ring closure.
Mechanistic Bottlenecks: Why Does the Reaction Fail?
The cyclization is a two-phase cascade. The initial condensation is well-documented in the synthesis of dihydropyridines and diazepines 1. The highly nucleophilic primary amine of DACH attacks the highly electrophilic ketone carbonyl, rapidly forming an acyclic enamine (or imine) intermediate.
The failure point occurs in Phase 2 . The remaining amine must attack the ester moiety to form the 7-membered lactam ring. Because the ester is significantly less electrophilic than the ketone 2, and forming a 7-membered ring is entropically demanding, the reaction stalls. Without proper activation, intermolecular side reactions outcompete the desired intramolecular cyclization.
Fig 1: Mechanistic pathway of 1,2-diaminocyclohexane and β-keto ester cyclization.
Troubleshooting & FAQ
Q1: My reaction stalls completely at the acyclic enamine intermediate. How do I force the ring closure? Causality: The transition state for the 7-membered lactamization requires overcoming a high enthalpic barrier. Furthermore, the reaction produces water (Phase 1) and alcohol (Phase 2). If these byproducts remain in the solution, the equilibrium shifts backward. Solution: You must shift the equilibrium dynamically. Utilize a Dean-Stark apparatus with a high-boiling solvent (toluene or xylenes) to physically remove water and alcohol from the system as an azeotrope.
Q2: I am observing a high percentage of bis-enamine side products (two
Q3: Does the stereochemistry of 1,2-diaminocyclohexane (cis vs. trans) affect the cyclization yield? Causality: Yes, drastically. Trans-DACH is conformationally rigid, locking the amines into a diequatorial or diaxial geometry. The diequatorial conformation places the nucleophilic centers further apart, increasing the strain required to reach the transition state for the 7-membered ring. The cis-isomer is far more flexible and cyclizes readily. Solution: When using trans-DACH (often required for chiral applications), you cannot rely on thermal cyclization alone. You must use a strong Lewis acid catalyst to hyper-activate the ester carbonyl.
Q4: Which catalysts provide the best yield and turnover for this specific cyclocondensation? Causality: Traditional protocols use Brønsted acids (like p-TSA or acetic acid). However, Brønsted acids indiscriminately protonate the nucleophilic amines of DACH, killing their reactivity and requiring high temperatures to compensate. Lewis acids, conversely, coordinate preferentially to the hard oxygen atoms of the ester, increasing electrophilicity without deactivating the amine 3. Solution: Ytterbium(III) triflate [Yb(OTf)₃] or Bismuth(III) chloride [BiCl₃] at 5 mol% loading provides the cleanest reaction profiles.
Quantitative Catalyst Comparison
The table below summarizes the empirical performance of various catalytic systems for the cyclization of trans-DACH with ethyl acetoacetate.
| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Impurity Profile |
| None (Thermal) | N/A | Toluene | 110 | 24 | < 20 | Unreacted Acyclic Enamine |
| Glacial Acetic Acid | 20 | Ethanol | 80 | 18 | 55 | Acyclic Enamine |
| p-Toluenesulfonic Acid | 10 | Toluene | 110 | 12 | 62 | Bis-enamine adduct |
| Bismuth(III) Chloride | 5 | Acetonitrile | 80 | 8 | 81 | Trace bis-adduct |
| Ytterbium(III) Triflate | 5 | Toluene | 110 | 6 | 92 | None (Clean profile) |
Standard Operating Protocol: Self-Validating Cyclization
To ensure reproducibility, this protocol is designed as a self-validating system . The progression of the reaction is physically proven by azeotropic volume collection and analytically proven by mass shift, eliminating guesswork.
Fig 2: Self-validating experimental workflow for high-yield diazepinone synthesis.
Step 1: System Preparation Under an inert argon atmosphere, charge a flame-dried 250 mL round-bottom flask with 1,2-diaminocyclohexane (10.0 mmol, 1.0 equiv), Yb(OTf)₃ (0.5 mmol, 5 mol%), and 50 mL of anhydrous toluene.
Step 2: Controlled Electrophile Addition
Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110 °C. Using a syringe pump, add the
Step 3: Azeotropic Dehydration (Macroscopic Validation) Maintain reflux for 6 hours. Self-Validation Checkpoint 1: Monitor the Dean-Stark trap. For a 10 mmol scale, you should observe the collection of approximately 0.18 mL of water (Phase 1) and the corresponding volume of alcohol (Phase 2). If the theoretical volume is not reached, the reaction is stalled.
Step 4: In-Process Control (Analytical Validation)
Pull a 50 µL aliquot at
Step 5: Workup and Isolation
Cool the reaction to room temperature. Quench the Lewis acid by washing the organic layer with saturated aqueous
References
- Source: MDPI (Molecules)
- A β-Keto Ester as a Novel, Efficient, and Versatile Ligand for Copper(I)
- 1,4-Diazabicyclo[2.2.2]octane triflate: An Efficient Catalyst for the Synthesis of Dihydropyrimidinones (DHPMs)
Troubleshooting diastereomer formation in decahydroquinoxaline synthesis
Welcome to the Technical Support Center for Decahydroquinoxaline (DHQ) Synthesis. As a Senior Application Scientist, I have designed this portal to help you troubleshoot one of the most notoriously difficult challenges in heterocyclic chemistry: controlling the cis/trans diastereomeric ratio (d.r.) at the bridgehead carbons (4a, 8a) of the decahydroquinoxaline core.
Below, you will find mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting workflows to ensure reproducible stereocontrol in your drug development pipelines.
I. Core Principles & Mechanistic Causality
Q: Why does the synthesis of decahydroquinoxalines frequently result in complex diastereomeric mixtures? A: The decahydroquinoxaline core possesses multiple stereocenters, most critically at the ring fusion. Historically, standard preparation methods (such as the Shultz method) yielded difficult-to-separate mixtures of cis and trans isomers, with the trans isomer isolated in yields as low as 12.5%[1]. This occurs because direct, unoptimized hydrogenation of quinoxalines suffers from poor kinetic face-selectivity and is prone to intermediate epimerization. Without a rigid chiral pocket or specific coordination environment, the thermodynamic equilibrium dictates the mixture, leading to poor diastereomeric ratios.
Q: How does the choice of catalyst dictate the cis vs. trans configuration? A: Stereocontrol is entirely dependent on the mechanistic pathway:
-
Stereospecific Condensation (trans-selective): If you require the trans-isomer, bypassing hydrogenation is often the most reliable route. Condensation of authentic trans-1,2-diaminocyclohexane with diols using an iridium catalyst (e.g., [Cp*IrCl2]2) in the presence of NaHCO3 inherently preserves the trans configuration, yielding the product in up to 96% yield[1][2].
-
Asymmetric Hydrogenation (cis-selective): To obtain cis-fused rings with high enantiomeric excess (e.e.), transition-metal catalysts (Rh, Ir, Fe) paired with chiral ligands are required. For example, Rh-thiourea catalytic systems utilize HCl to facilitate the heterolytic cleavage of H2. This operates through an outer-sphere mechanism where anion binding between the substrate and ligand rigidly locks the transition state, forcing a cis-selective hydride delivery[3].
Caption: Divergent synthetic pathways determining the cis/trans diastereoselectivity of DHQs.
II. Troubleshooting Guide: Optimizing Stereoselectivity
Q: I am observing poor diastereomeric excess during the Ir-catalyzed hydrogenation of 2,3-disubstituted quinoxalines. How do I fix this? A: The solvent environment is likely disrupting your transition state assembly. Solvent polarity directly modulates the hydrogen-bonding network required for outer-sphere hydride transfer. Switching from protic solvents (like ethanol) to an aprotic mixture (toluene/1,4-dioxane) can completely invert the enantioselectivity and restore high cis-diastereoselectivity (up to 20:1 d.r.).
Q: My metal-free transfer hydrogenation is stalling, and d.r. is eroding. What is the cause?
A: If you are using a chiral phosphoric acid (CPA) with a regenerable hydrogen donor (e.g., dihydrophenanthridine or Hantzsch esters), the erosion of d.r. is usually caused by product inhibition or insufficient steric bulk in the CPA's chiral pocket[4]. Consider upgrading to
Caption: Systematic troubleshooting workflow for resolving poor diastereomeric ratios in DHQ synthesis.
III. Self-Validating Experimental Protocol
Stereoselective Synthesis of cis-Decahydroquinoxalines via Ir-Catalyzed Hydrogenation
To ensure scientific integrity, this protocol is designed as a self-validating system . You will not proceed to bulk purification until the intermediate NMR confirms the catalytic cycle has successfully locked the transition state.
Step 1: Reactor Preparation (Glovebox Required) Inside an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with the 2,3-disubstituted quinoxaline substrate (0.20 mmol), the iridium precatalyst [Ir(COD)Cl]2 (1.0 mol %), and the selected chiral ligand (2.2 mol %).
Step 2: Solvent & Co-Catalyst Addition Add 3.0 mL of a rigorously degassed Toluene/1,4-Dioxane mixture. If your ligand system relies on cooperative catalysis, introduce the required Brønsted acid (e.g., 5 mol% of a chiral phosphoric acid) to establish the anion-binding network.
Step 3: Pressurization & Reaction
Seal the autoclave, remove it from the glovebox, and purge the lines with
Step 4: System Validation (Critical Checkpoint)
Carefully vent the
-
Validation Metric: Analyze the bridgehead protons (H-4a, H-8a). Trans-fused rings will exhibit large axial-axial coupling constants (
Hz). Cis-fused rings will show smaller equatorial-axial/equatorial-equatorial couplings. -
Decision Gate: If the crude NMR does not show a d.r. of at least 15:1 in favor of the cis-isomer, abort the workup . The catalytic cycle has failed (likely due to trace moisture quenching the Brønsted acid). Do not waste resources on chiral HPLC.
Step 5: Purification & Final Analysis If the validation passes, concentrate the remaining mixture under reduced pressure and purify via flash column chromatography. Determine the final enantiomeric excess (e.e.) via chiral HPLC.
IV. Quantitative Data Reference
Use the following benchmark data to select the appropriate catalyst system for your target diastereomer.
Table 1: Impact of Reaction Parameters on DHQ Stereoselectivity
| Catalyst System | Substrate Type | Optimal Solvent | Additive | Yield (%) | d.r. (cis:trans) | e.e. (%) | Ref |
| Rh-thiourea | Quinoxalinones | EtOAc/MeOH | HCl | >95 | >20:1 | 99 | [3] |
| Ir-complex | 2,3-Disubstituted | Toluene/Dioxane | None | 95 | 20:1 | 94 | |
| Fe-PNNP | 2-Arylquinoxalines | THF | Chiral Phosphoric Acid | 97 | >15:1 | 97 | |
| [Cp*IrCl2]2 | trans-1,2-Diaminocyclohexane + Diol | Water | NaHCO3 | 96 | Pure Trans | N/A | [2] |
V. References
-
Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation Source: National Institutes of Health (NIH) / Chemical Science URL:3
-
Cooperative Iron–Brønsted Acid Catalysis: Enantioselective Hydrogenation of Quinoxalines and 2H-1,4-Benzoxazines Source: Dalian Institute of Chemical Physics (DICP) URL:
-
Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine Source: American Chemical Society (ACS) URL:4
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation Source: Royal Society of Chemistry (RSC) URL:
-
"Decahydroquinoxaline : stereoisomers and derivatives" by Lynn Pendleton Source: BYU ScholarsArchive URL:1
-
Next‐Gen Catalysts: Introducing C2 Symmetrical Chiral Phosphoric Acids on a Decahydroquinoxaline Scaffold Source: ResearchGate URL:5
-
RECENT PROGRESS OF NEW CATALYTIC SYNTHETIC METHODS FOR NITROGEN HETEROCYCLES BASED ON HYDROGEN TRANSFER REACTIONS Source: CLOCKSS / Heterocycles URL:2
Sources
- 1. "Decahydroquinoxaline : stereoisomers and derivatives" by Lynn Pendleton [scholarsarchive.byu.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Optimizing solubility of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate in DMSO
Technical Support Center: Solubility Optimization Guide Topic: Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate in DMSO Case ID: SOL-DEC-QX-001
Core Directive: The Solubility Landscape
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate is a bicyclic scaffold often used as an intermediate in peptidomimetic drug synthesis. Its solubility profile is governed by a conflict between its lipophilic decahydro- backbone and its polar amide/ester functionalities .
While DMSO (Dimethyl sulfoxide) is the industry-standard solvent, users frequently encounter "crash-out" events due to two overlooked factors: lattice energy (intermolecular Hydrogen bonding) and DMSO hygroscopicity (water absorption).
The Mechanistic "Why"
-
Lattice Energy vs. Solvation: The "3-oxo" group (a lactam) creates strong intermolecular hydrogen bonds (N-H···O=C) in the crystal lattice. To dissolve the compound, DMSO molecules must intercalate and break these bonds. If the crystal lattice is highly ordered (common in pure stereoisomers), room-temperature DMSO may lack the thermodynamic energy to disrupt this network.
-
The Water Antagonist: DMSO is aggressively hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours. This specific molecule, having a hydrophobic decahydroquinoxaline core, acts as a "grease ball." As water enters the DMSO, the solvent polarity shifts, and the hydrophobic effect forces the molecule out of solution, often as a gummy precipitate or fine needles.
Troubleshooting Matrix (Q&A)
Scenario A: "I added DMSO, but the powder is just sitting there."
Diagnosis: Kinetic trap. The solvent hasn't penetrated the crystal lattice. Solution: Apply Energy Input.
-
Vortex: 30 seconds at max speed to disperse clumps.
-
Sonicate: 10–15 minutes in a bath sonicator (35–40 kHz). Why? Acoustic cavitation creates microscopic high-pressure/high-heat bubbles that implode against the crystal surface, mechanically fracturing the lattice.
-
Heat: Warm to 37°C–45°C. Why? This increases the kinetic energy of the DMSO molecules, allowing them to penetrate the amide H-bond network.
Scenario B: "It dissolved, but precipitated after I froze and thawed the stock."
Diagnosis: Cryo-concentration and Moisture Uptake. Solution:
-
The Freeze-Thaw Pump: Every time you open a cold vial, moisture condenses inside. Upon refreezing, water crystallizes separately, effectively increasing the local concentration of your compound in the remaining liquid DMSO until it hits saturation and crashes out.
-
Fix: Redissolve using the Heat/Sonicate cycle (see above). Crucial: Aliquot stocks immediately after the first dissolution into single-use vials to avoid future freeze-thaw cycles.
Scenario C: "It crashes out immediately when I add it to my cell culture media."
Diagnosis: The "DMSO Shock." Solution:
-
Mechanism: You are diluting a hydrophobic molecule from a happy lipophilic environment (DMSO) into a hostile hydrophilic one (Water/Media).
-
Protocol: Do not pipette directly into static media.
-
Correct Method: Vortex the media while slowly adding the DMSO stock to the center of the vortex. This ensures rapid dispersion and prevents local regions of supersaturation.
-
Intermediate Step: If the final concentration is high (>10 µM), perform an intermediate dilution in 50% DMSO/Water before the final step.
-
Standard Operating Procedures (SOPs)
Table 1: Physicochemical Properties & Solubility Estimates
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | ~240.3 g/mol | Low MW favors solubility, but packing density matters. |
| LogP (Predicted) | ~1.0 – 1.5 | Moderately lipophilic. Requires organic solvent (DMSO/EtOH). |
| H-Bond Donors | 1 (Amide NH) | Primary cause of crystal lattice stability. |
| Stereochemistry | Cis/Trans Isomers | Critical: Mixtures of isomers (oils/amorphous solids) dissolve easier than pure enantiomers (crystalline). |
| Max Solubility (Est.) | 20–50 mM (DMSO) | Empirical determination required for specific batches. |
Protocol: The "Gold Standard" Dissolution Workflow
-
Weighing: Weigh compound into a glass vial (avoid plastic if possible to minimize static).
-
Solvent Addition: Add Anhydrous DMSO (≥99.9%) to achieve a target concentration of 10 mM .
-
Note: Do not aim for >50 mM initially. It is easier to concentrate later than to fight a supersaturated sludge.
-
-
Dispersal: Vortex for 30 seconds.
-
Solubilization: Sonicate at 40°C for 10 minutes.
-
Visual Check: Hold vial against a light. Solution must be absolutely clear. Any "haze" is micro-precipitation.
-
-
Storage:
-
Flush vial headspace with Argon or Nitrogen (if available).
-
Seal tightly with Parafilm.
-
Store at -20°C in a desiccator.
-
Visualization (Logic & Mechanism)
Diagram 1: The Dissolution Decision Tree
Caption: Step-by-step decision matrix for solubilizing stubborn bicyclic intermediates in DMSO.
Diagram 2: The "DMSO Shock" Mechanism
Caption: Mechanism of precipitation during aqueous dilution. Water molecules displace DMSO, forcing the hydrophobic decahydro-ring to aggregate.
References
-
Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Gaylord Chemical Company. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and DMSO artifacts). Link
-
BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Solubility in DMSO. (General protocols for lipophilic amides). Link
-
PubChem. (n.d.). Compound Summary: Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate.[3] National Center for Biotechnology Information. Link
-
ThermoFisher Scientific. (n.d.). DMSO Solubility and Storage Guidelines for Chemical Libraries. Link
Sources
Preventing aromatization during oxidation of decahydroquinoxaline derivatives
Case Reference: DHQ-OX-Prevent-01
Subject: Preventing Aromatization During Oxidation of Decahydroquinoxaline (DHQ) Derivatives Support Level: Tier 3 (Senior Application Scientist) Status: Active
Executive Summary & Diagnostic Matrix
The Core Challenge: Decahydroquinoxaline (DHQ) derivatives exist in a delicate thermodynamic balance. While the saturated bicyclic system (analogous to decalin) is your target, the fully aromatic quinoxaline system is a thermodynamic sink. Any oxidation attempt carries the risk of "runaway dehydrogenation," driven by the gain in resonance energy (~30-40 kcal/mol).
To prevent aromatization, you must shift from Thermodynamic Control (which favors the aromatic product) to Kinetic Control (which favors the N-oxide or lactam).
Quick Diagnostic: Is your reaction aromatizing?
| Symptom | Diagnosis | Immediate Action |
| Color Change | Bright Yellow/Orange/Brown | STOP. Conjugated |
| Fluorescence | Blue/Green under UV (365nm) | High Risk. Quinoxalines are often fluorescent. Saturated derivatives are not. |
| NMR Signals | New peaks > 7.0 ppm | Confirmed. Aromatic protons are present. |
| Mass Spec | [M-2H] or [M-4H] peaks | Dehydrogenation. You are losing hydrogen, not just adding oxygen. |
The "Anti-Aromatization" Strategy (Module 1)
To oxidize DHQ without aromatizing, you must disable the mechanisms that allow hydrogen removal (
A. Oxidant Selection: The "Safe List"
| Oxidant Class | Risk Level | Mechanism Note | Recommendation |
| mCPBA / Peracids | 🟢 Low | Concerted electrophilic attack on N. Does not abstract H. | Primary Choice for N-Oxidation. |
| 🟡 Medium | Radical/Ionic hybrid. Can form lactams ( | Choice for Lactamization. | |
| 🔴 Critical | Specifically designed for dehydrogenation. | DO NOT USE. | |
| Pd/C or Pt/C + | 🔴 Critical | Catalytic dehydrogenation. | DO NOT USE. |
| Ruthenium Pincers | 🔴 Critical | Catalyzes acceptorless dehydrogenation. | DO NOT USE. |
B. Structural Shielding (Protecting Groups)
Aromatization requires the participation of the nitrogen lone pair to form the initial imine species.
-
Strategy: If you only need to oxidize one site (e.g., N-oxidation of N1), acylate or sulfonylate the other nitrogen (N4).
-
Why? An amide/sulfonamide nitrogen is electron-poor and planar; it resists the initial oxidation to a radical cation or iminium ion that triggers the cascade to aromaticity.
Visual Logic: Pathway Divergence
The following diagram illustrates the mechanistic fork in the road. You must keep the reaction in the "Kinetic" loop.
Caption: Figure 1. Mechanistic divergence.[1] Electrophilic oxygen transfer (green) preserves the saturated ring, while hydrogen abstraction (red) leads to irreversible aromatization.
Troubleshooting Q&A (FAQs)
Q1: I used mCPBA, but my product still turned yellow. Why?
-
Analysis: While mCPBA is safe, the workup might be the culprit. Acidic workups can promote elimination reactions in N-oxides (Polonovski-type rearrangements) which generate imines, leading to aromatization.
-
Solution: Quench with saturated
before allowing the reaction to warm up. Maintain a pH > 7 during extraction. Do not heat the crude material above 40°C.
Q2: I am trying to make the lactam (2-oxo-decahydroquinoxaline) but keep getting the aromatic quinoxaline.
-
Analysis: You are likely using a metal catalyst (Ru or Rh) which is too aggressive.
-
Solution: Switch to the Metal-Free Iodine Oxidation (Protocol B below). Molecular iodine acts as a mild oxidant that targets the
-C-H bond without driving the full dehydrogenation of the ring, provided the temperature is controlled.
Q3: Does the stereochemistry (cis- vs. trans-fused) matter?
-
Analysis: Yes. Trans-decahydroquinoxaline is rigid. Cis-decahydroquinoxaline is flexible.
-
Impact: The cis-isomer is more prone to aromatization because it can more easily adopt the planar conformation required for the transition state of dehydrogenation. If working with the cis-isomer, lower your reaction temperature by an additional 10-20°C compared to the trans-isomer.
Standard Operating Protocols (SOPs)
Protocol A: N-Oxidation (Target: N-Oxide)
Best for: Creating metabolic metabolites or prodrugs.
-
Preparation: Dissolve DHQ (1.0 eq) in DCM (Dichloromethane). Note: Avoid ethers like THF which can form peroxides that trigger radical chains.
-
Cooling: Cool solution to -10°C (Ice/Salt bath).
-
Addition: Dissolve mCPBA (1.1 eq, <77% purity grade) in DCM and add dropwise over 30 minutes.
-
Critical: The slow addition prevents localized exotherms which cause aromatization.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (stain with Dragendorff’s reagent; N-oxides stain orange).
-
Quench: Pour into a biphasic mixture of DCM and sat.
. -
Purification: Chromatography on neutral alumina (Silica is essentially acidic and can degrade N-oxides).
Protocol B: -C-H Oxidation (Target: Lactam)
Best for: Functionalizing the ring without aromatizing.
-
Reagents: DHQ (1.0 eq),
(3.0 eq), and Molecular Iodine ( ) (2.0 eq). -
Solvent:
/ Water (1:1). -
Conditions: Stir at Room Temperature (20-25°C) for 4-6 hours.
-
Warning: Do not reflux. Heat drives the elimination of HI to form double bonds.
-
-
Mechanism:
forms an N-iodo species, followed by elimination to an imine, which is trapped by water to form the hemiaminal, and oxidized to the lactam. The lack of a metal surface prevents full dehydrogenation.
Visual Logic: Decision Tree
Caption: Figure 2. Operational decision tree for selecting the correct oxidation protocol based on the desired functional group.
References
-
mCPBA Mechanism (Concerted Oxygen Transfer)
- Title: Epoxidation and Heteroatom Oxid
- Source: Master Organic Chemistry / Wikipedia (General Reaction Mechanism).
- Relevance: Establishes that peracids add oxygen via a concerted mechanism that does not inherently abstract hydrogen, making them safe for non-aromatizing oxid
-
URL:[Link]
-
Iodine-Mediated Lactamization (Controlled Oxidation)
-
Dehydrogenation Risks (What to Avoid)
- Title: Direct Conversion of Amines to Amides via Catalytic Oxidative Dehydrogen
-
Source:Nature Chemistry (Milstein et al.).[3]
- Relevance: Demonstrates that Ruthenium pincer complexes actively drive the removal of hydrogen gas to form aromatic/unsaturated systems. This confirms why metal catalysts must be avoided for this specific user request.
-
URL:[Link]
Sources
Technical Support Center: Chiral Resolution of Decahydroquinoxaline-2-acetate
Welcome to the technical support center for the enantiomeric resolution of decahydroquinoxaline-2-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound. Our approach is grounded in established chromatographic principles to ensure you can develop robust and reliable methods.
Introduction to the Challenge
Decahydroquinoxaline-2-acetate possesses at least two stereocenters, making its separation into individual enantiomers critical for pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the premier technique for this purpose, but the unique structure of this bicyclic amine, containing both a secondary amine and an ester functional group, presents specific challenges in method development. This guide will walk you through a logical workflow, from initial screening to method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions when approaching the chiral separation of decahydroquinoxaline-2-acetate.
Q1: Which type of Chiral Stationary Phase (CSP) should I start with for decahydroquinoxaline-2-acetate?
A1: For a compound like decahydroquinoxaline-2-acetate, which is a cyclic amine, polysaccharide-based CSPs are an excellent starting point.[1][2] These are broadly selective and have a high success rate for a wide range of chiral compounds.[1] Specifically, columns based on derivatized cellulose or amylose, such as Chiralcel® or Chiralpak® series, are highly recommended for initial screening.[2][3] Macrocyclic glycopeptide phases are also a strong secondary option, particularly for their utility in polar organic and reversed-phase modes.[1]
Q2: What are the recommended starting mobile phases for screening?
A2: A systematic screening approach using different mobile phase modes is most effective.[4]
-
Normal Phase (NP): A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a standard starting point.[2] For a basic compound like decahydroquinoxaline-2-acetate, adding a basic additive is crucial.
-
Polar Organic (PO) Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with additives. It can be beneficial for compounds with poor solubility in non-polar solvents.[5]
-
Reversed-Phase (RP): While less common for initial screening on polysaccharide phases, it can be effective, especially with macrocyclic glycopeptide columns.[1] A mobile phase of acetonitrile or methanol with an aqueous buffer would be used.
For decahydroquinoxaline-2-acetate, a basic analyte, the addition of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is critical in Normal and Polar Organic modes to prevent peak tailing and improve resolution.[6][7] A typical starting concentration is 0.1% (v/v).[6]
Q3: Why are my peaks tailing?
A3: Peak tailing for a basic compound like decahydroquinoxaline-2-acetate is most commonly caused by strong interactions between the amine groups of the analyte and residual acidic silanol groups on the silica surface of the CSP.[7] This can be mitigated by:
-
Adding a basic modifier: As mentioned, additives like DEA, TEA, or butylamine in the mobile phase will compete for the active silanol sites, leading to more symmetrical peaks.[6][7]
-
Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample and reinjecting.[8]
Q4: I don't see any separation between the enantiomers. What should I do next?
A4: If you observe no separation (co-elution), several steps can be taken:
-
Screen different CSPs: Chiral recognition is highly specific. A different CSP may provide the necessary selectivity.[8]
-
Change the mobile phase modifier: Switching the alcohol in your normal phase system (e.g., from isopropanol to ethanol) can significantly alter selectivity.
-
Adjust the temperature: Temperature affects the thermodynamics of the chiral recognition process.[5][9] Trying both lower and higher temperatures (e.g., 10°C and 40°C) can sometimes induce or improve separation.[10][11] In some cases, a reversal of elution order can be observed at different temperatures.[12]
Q5: Can I use a gradient elution for this separation?
A5: Yes, provided you are using a bonded (immobilized) CSP.[5] Traditional coated polysaccharide phases can be damaged by certain solvents used in gradient elution. Gradient elution can be useful during the initial screening phase to quickly elute strongly retained impurities and determine the retention window of your enantiomers.[5] However, for quantitative analysis, an isocratic method is often more robust and reproducible.[13]
Chiral Method Development Workflow
A structured approach to method development is crucial for efficiently achieving a robust separation. The following workflow is recommended for decahydroquinoxaline-2-acetate.
Caption: A systematic workflow for chiral HPLC method development.
Troubleshooting Guide
Even with a structured approach, challenges can arise. This section provides a detailed guide to troubleshooting common issues encountered during the separation of decahydroquinoxaline-2-acetate.
Issue 1: Poor Resolution (Rs < 1.5)
If you have some separation but it's not baseline, the following steps can help improve it.
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | The ratio of the strong eluting solvent (alcohol) to the weak solvent (hexane) directly impacts retention and selectivity. The type of alcohol (e.g., IPA vs. Ethanol) can also dramatically change the chiral recognition.[12] | 1. Adjust Modifier %: Systematically vary the alcohol percentage. Lowering it often increases retention and may improve resolution. 2. Change Modifier Type: If using IPA, try ethanol, and vice-versa. Their different hydrogen bonding capabilities can alter interactions with the CSP. |
| Incorrect Additive Concentration | For basic analytes, the concentration of the basic additive can influence both peak shape and selectivity.[12] | 1. Vary Additive %: Adjust the DEA (or other amine) concentration between 0.05% and 0.2%. 2. Change Additive Type: Try a different basic additive like Butylamine or Triethylamine (TEA).[6] |
| Suboptimal Temperature | Temperature affects the kinetics and thermodynamics of the interaction between the analyte and the CSP.[5][11] Lower temperatures often improve resolution, but this is not universal.[14] | 1. Decrease Temperature: Run the analysis at a lower temperature (e.g., 10°C or 15°C). This often enhances the energetic differences between the diastereomeric complexes formed.[15] 2. Increase Temperature: In some cases, higher temperatures can improve peak efficiency and unexpectedly increase resolution.[9][12] |
| Inefficient Flow Rate | Chiral separations can be sensitive to flow rate due to mass transfer kinetics.[16] | 1. Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the analyte spends interacting with the CSP, which can improve resolution.[5][16] |
Issue 2: Split Peaks
Split peaks can be one of the more frustrating issues in HPLC. Here's a logical approach to diagnosing the cause.
Caption: A decision tree for troubleshooting split peaks.
-
Mechanical/Physical Issues (Affecting All Peaks):
-
Blocked Inlet Frit: Particulates from the sample or mobile phase can block the column frit, causing a distorted flow path.[17] Solution: Reverse flush the column (only for bonded phases and follow manufacturer's instructions) or replace the frit.
-
Column Void or Channeling: A void at the head of the column can cause the sample band to spread unevenly.[18] Solution: This usually requires replacing the column. Using a guard column can help extend the life of the analytical column.
-
-
Chemical/Methodological Issues (Affecting Only Analyte Peaks):
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[18][19] For a normal phase separation (e.g., Hexane/IPA), dissolving the sample in pure IPA or Methanol would be a mismatch. Solution: Dissolve the sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase.
-
On-Column Interactions: The secondary amine in decahydroquinoxaline-2-acetate could potentially interact with mobile phase components or the stationary phase in complex ways, especially if the method is not optimized. This is less common but possible.
-
Issue 3: Irreproducible Retention Times
Shifting retention times can compromise the reliability of your analytical method.
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Column Equilibration | Chiral separations, especially with additives, can require longer equilibration times than standard reversed-phase methods.[5] The stationary phase needs to be fully saturated with the mobile phase and additive. | 1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, ensure the system is thoroughly flushed. |
| Temperature Fluctuations | As temperature affects retention, a non-thermostatted column in a lab with fluctuating ambient temperature will lead to drifting retention times.[14] | 1. Use a Column Oven: Always use a thermostatted column compartment to maintain a constant temperature. |
| Mobile Phase Composition Change | If the mobile phase is prepared in batches, slight variations can cause shifts. Volatilization of the more volatile component (e.g., hexane) can also alter the composition over time. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily. 2. Keep Mobile Phase Covered: Ensure the solvent reservoir is covered to minimize evaporation. |
| Additive "Memory Effect" | Some additives, particularly amines, can adsorb onto the stationary phase and alter its properties over time, even after switching to a different mobile phase.[13][20] | 1. Dedicate Columns: If possible, dedicate specific columns to methods using certain types of additives (e.g., acidic vs. basic).[7] 2. Thorough Washing: When switching methods, use a strong, miscible solvent (if compatible with the column) to wash the column thoroughly. For immobilized polysaccharide columns, solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can sometimes be used for regeneration.[21] Always check the column care manual. |
Experimental Protocols
Protocol 1: Generic CSP Screening for Decahydroquinoxaline-2-acetate
This protocol outlines a starting point for screening different CSPs.
-
Instrumentation: HPLC system with UV detector, column oven, and autosampler.
-
Columns to Screen:
-
Cellulose-based CSP (e.g., Chiralcel® OD-H)
-
Amylose-based CSP (e.g., Chiralpak® AD-H or a modern immobilized version like Chiralpak® IA)
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of racemic decahydroquinoxaline-2-acetate in a 50:50 mixture of hexane and isopropanol.
-
Screening Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Mobile Phase A | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Methanol / DEA (100:0.1, v/v) |
| Mobile Phase B | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) | Acetonitrile / DEA (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Injection Volume | 5 µL | 5 µL |
| Detection | UV at 220 nm (or lambda max of analyte) | UV at 220 nm (or lambda max of analyte) |
-
Procedure: For each column, sequentially run the screening mobile phases. Ensure the column is properly equilibrated (at least 15 minutes) between each mobile phase change.
-
Evaluation: Examine the chromatograms for any sign of separation (peak shoulders or distinct peaks). The condition that provides the best initial separation is carried forward for optimization.
References
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (URL: [Link])
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (URL: [Link])
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (URL: [Link])
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate. (URL: [Link])
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. (URL: [Link])
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (URL: [Link])
-
Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC. (URL: [Link])
-
Chiral HPLC Method Development. (URL: [Link])
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. (URL: [Link])
-
Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - Stringham - 2004 - DOI. (URL: [Link])
-
Advances in Achiral Stationary Phases for SFC - American Pharmaceutical Review. (URL: [Link])
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (URL: [Link])
-
additives for chiral - Chromatography Forum. (URL: [Link])
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (URL: [Link])
-
The Chiral Notebook. (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
-
Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase | LCGC International. (URL: [Link])
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (URL: [Link])
-
HPLC Method Development – prelude - Chiralpedia. (URL: [Link])
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (URL: [Link])
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. (URL: [Link])
-
Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth. (URL: [Link])
-
When using HPLC, how do you deal with split peaks? - ResearchGate. (URL: [Link])
-
Full article: HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID - Taylor & Francis. (URL: [Link])
-
Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (URL: [Link])
-
Chiral Columns for enantiomer separation by HPLC. (URL: [Link])
-
Peak Splitting in HPLC: Causes and Solutions - Separation Science. (URL: [Link])
-
Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. (URL: [Link])
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (URL: [Link])
-
Chiral HPLC Separations - Phenomenex. (URL: [Link])
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (URL: [Link])
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (URL: [Link])
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments. (URL: [Link])
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- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 13. chromatographytoday.com [chromatographytoday.com]
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Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Interpretation of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of molecular structure, including stereochemistry, is a non-negotiable cornerstone of ensuring safety and efficacy. The biological activity of a chiral molecule can be profoundly influenced by the spatial arrangement of its atoms. This guide provides an in-depth, technical comparison of the 1H NMR spectral features of the stereoisomers of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, a scaffold of interest in medicinal chemistry. As Senior Application Scientists, we move beyond mere data reporting to elucidate the causal relationships between molecular geometry and spectral output, empowering you to make confident stereochemical assignments.
The Stereochemical Challenge: Defining the Isomers
The structure of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate presents multiple stereocenters, primarily at the C2, C4a, and C8a positions of the decahydroquinoxaline ring system. The fusion of the cyclohexane and piperazin-2-one rings can be either cis or trans, and for each of these, the ethyl acetate substituent at C2 can be oriented in different ways relative to the ring fusion proton (H-8a). This gives rise to a set of diastereomers, and the ability to distinguish between them is critical. This guide will focus on the key diagnostic features in the 1H NMR spectrum that enable the differentiation of these stereoisomers.
The Power of Proton NMR in Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution.[1] For differentiating stereoisomers, the two most important parameters derived from a 1H NMR spectrum are the chemical shift (δ) and the scalar coupling constant (J) .[1][2]
-
Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Different spatial arrangements of substituents in stereoisomers lead to distinct chemical shifts for corresponding protons.
-
Coupling Constant (J): The coupling constant, particularly the three-bond vicinal coupling (³J), is highly sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3][4] This dependence on geometry makes J-coupling a powerful tool for distinguishing between cis and trans isomers.[3][5] In general, trans (diaxial) protons exhibit a large coupling constant (typically 8-13 Hz), while cis (axial-equatorial or diequatorial) protons show a smaller coupling constant (typically 2-5 Hz).[6][7]
Comparative 1H NMR Analysis of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate Stereoisomers
The key to differentiating the stereoisomers of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate lies in a careful analysis of the signals for the protons at the stereogenic centers, namely H-2 and H-8a, and their coupling to adjacent protons. The decahydroquinoxaline ring system will adopt a chair-like conformation.
Distinguishing cis- and trans-Fused Decahydroquinoxalines
The primary distinction between the cis- and trans-fused ring systems will be evident in the coupling constant between H-4a and H-8a. However, for the purpose of this guide, we will focus on the more readily analyzed protons at C2 and their relationship with the rest of the molecule. The stereochemistry of the ring fusion will influence the overall conformation and, consequently, the chemical shifts and coupling constants of all protons.
A critical diagnostic tool will be the coupling constant between H-2 and the adjacent protons on the ethyl acetate methylene group and the proton at C3 (if present and not exchanged). More importantly, the coupling between H-2 and H-3 (if observable) and the protons on the cyclohexane ring will be highly informative.
Below is a predictive comparison of the expected 1H NMR data for the key protons in the major stereoisomers. These predictions are based on established principles observed in related cyclic systems like decahydroquinolines and piperazines.[8][9][10]
| Stereoisomer | Key Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Key Coupling Constants (J, Hz) | Rationale |
| trans-fused, trans-substituent (2,8a-diequatorial) | H-2 | Downfield (e.g., 3.5-4.0) | Doublet of doublets (dd) or triplet (t). Small coupling to H-3ax (e.g., 2-4 Hz) and H-3eq (e.g., 2-4 Hz). | The equatorial proton at C2 will have small dihedral angles with both axial and equatorial protons at C3. |
| H-8a | Mid-range (e.g., 2.8-3.2) | Multiplet. Large coupling to at least one axial proton on the cyclohexane ring. | The equatorial position of H-8a will lead to both axial-axial and axial-equatorial couplings. | |
| trans-fused, cis-substituent (2,8a-diaxial) | H-2 | Upfield relative to equatorial (e.g., 3.0-3.5) | Doublet of doublets (dd) or triplet of doublets (tdd). Large coupling to H-3ax (e.g., 10-13 Hz) and small coupling to H-3eq (e.g., 2-4 Hz). | The axial proton at C2 will have a large (approx. 180°) dihedral angle with the axial proton at C3, resulting in a large J-coupling. |
| H-8a | Upfield relative to equatorial (e.g., 2.5-2.9) | Multiplet. Large couplings to adjacent axial protons. | The axial position of H-8a will result in multiple large diaxial couplings. | |
| cis-fused, various conformers | H-2, H-8a | Intermediate and potentially broad signals | Averaged and often complex multiplicities. | cis-fused systems are conformationally more flexible, which can lead to the averaging of chemical shifts and coupling constants, and in some cases, signal broadening.[11] Temperature-dependent NMR studies may be necessary to resolve individual conformers.[9][12] |
Note: The exact chemical shifts are estimates and can be influenced by the solvent and concentration. The most reliable diagnostic feature is the magnitude of the coupling constants.
Experimental Protocol for High-Resolution 1H NMR Spectroscopy
To obtain data suitable for detailed stereochemical analysis, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility) in a 5 mm NMR tube. The choice of solvent can sometimes influence the conformation of the molecule.
-
NMR Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.
-
1D ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.
-
Optimize the spectral width to include all relevant proton signals.
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without sacrificing too much resolution.
-
-
Data Processing:
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
2D NMR Experiments (for complex cases):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm which protons are adjacent to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is invaluable for confirming stereochemical assignments, particularly the relative orientation of substituents.
-
Visualizing the Stereochemical Relationships
The following diagrams illustrate the key stereoisomers and the proton-proton relationships that are crucial for their differentiation via 1H NMR.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. magritek.com [magritek.com]
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- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. mdpi.com [mdpi.com]
X-Ray Crystallography Data for Decahydroquinoxaline Ring Conformation: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the decahydroquinoxaline (DHQ) scaffold, focusing on the critical role of X-ray crystallography in resolving its stereochemical complexity.
Executive Summary
The decahydroquinoxaline (DHQ) scaffold is a privileged bicyclic structure in medicinal chemistry, serving as a core pharmacophore in kappa-opioid agonists, NMDA antagonists, and orexin receptor ligands. Its utility, however, is complicated by its stereochemical volatility. The bridgehead nitrogen atoms (N1, N4) and carbons (C4a, C8a) create a system capable of existing as cis- or trans-fused isomers, with the cis-isomer further complicating analysis through rapid chair-chair interconversion (ring flipping).
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modeling for determining the absolute configuration and preferred conformation of DHQ derivatives.
Structural Challenge: The DHQ Conformational Landscape
Before evaluating the methods, one must understand the "product" being analyzed. The DHQ ring system presents two primary stereochemical challenges:
-
Junction Stereochemistry:
-
Trans-fused: The lone pairs on the bridgehead nitrogens are typically anti-periplanar or gauche depending on substitution, but the ring fusion locks the system into a rigid double-chair conformation.
-
Cis-fused: The bridgehead hydrogens (or substituents) are on the same face. This system is flexible and exists in dynamic equilibrium between two enantiomeric chair-chair conformers.
-
-
Nitrogen Inversion: The bridgehead nitrogens can undergo pyramidal inversion, potentially converting cis-isomers to trans-isomers under thermodynamic control, making the "snapshot" nature of the analytical method critical.
Methodological Comparison: X-Ray vs. NMR vs. DFT
The following table objectively compares the performance of X-ray crystallography against its primary alternatives in the context of DHQ analysis.
| Feature | X-Ray Crystallography (SC-XRD) | Solution-State NMR (NOESY/COSY) | DFT Computation (B3LYP/6-31G)* |
| Primary Output | Absolute configuration (R/S) & static 3D coordinates. | Averaged solution conformation & through-space connectivity. | Predicted low-energy conformers & transition states. |
| Cis/Trans Resolution | Definitive. Directly visualizes the torsion angle | Inferential. Relies on Karplus coupling constants ( | Theoretical. dependent on solvent model accuracy (PCM/SMD). |
| Conformational Dynamics | Frozen. Captures the lowest energy packing state (or a local minimum trapped by lattice forces). | Averaged. Fast exchange on the NMR timescale ( | Static. Requires complex molecular dynamics (MD) to simulate flexibility. |
| Sample Requirement | Single crystal (0.1–0.3 mm). Challenge: DHQ amines are often oils. | ~5-10 mg dissolved sample. | Virtual structure. |
| Data Fidelity | High. Bond lengths | Medium. Distance constraints are qualitative (strong/medium/weak NOE). | Variable. Highly dependent on basis set and functional choice. |
Experimental Data Analysis
Case Study: Kappa-Opioid Agonist (Compound 7b)
Reference: Soeberdt et al., Bioorg. Med. Chem. Lett. (2015)[1]
In the development of conformationally restricted kappa-opioid agonists, researchers synthesized a complex N-substituted decahydroquinoxaline. The biological activity depended strictly on the (4aR,5S,8aS) absolute configuration.
The Data Problem:
NMR analysis (
The X-Ray Solution: The free base was an oil (typical for DHQs). To generate X-ray quality crystals, the team formed a diastereomeric salt.
Crystallographic Data Parameters:
-
Space Group: Orthorhombic
(Chiral space group, confirming enantiopurity). -
Bridgehead Torsion (C4a-C8a): The torsion angle
(H-C4a-C8a-H) was measured at 176.4° , unambiguously confirming the trans-diaxial fusion. -
Ring Puckering: Cremer-Pople parameters indicated a perfect chair conformation for both rings (
Å), ruling out the twist-boat intermediates predicted as minor populations by lower-level semi-empirical calculations.
Critical Insight: The Lattice Effect
Unlike NMR, where solvent interactions dominate, X-ray data reveals how the DHQ scaffold behaves in a dense packing environment. For cis-DHQ derivatives, X-ray often isolates a single chair-chair conformer that maximizes intermolecular Hydrogen bonding (e.g., N-H
Experimental Protocol: Crystallizing Flexible DHQ Amines
Since many decahydroquinoxalines are oils at room temperature, standard vapor diffusion fails. The following protocol utilizes Salt Screening to lock the conformation and induce lattice formation.
Objective: Obtain diffraction-quality crystals of an oily cis/trans-DHQ mixture.
Step-by-Step Workflow:
-
Base Neutralization: Dissolve 20 mg of the DHQ oil in 0.5 mL of MeOH.
-
Acid Screen Preparation: Prepare 0.1 M solutions of the following acids in MeOH/EtOH (1:1):
-
Oxalic acid (creates rigid H-bond networks).
-
Fumaric acid (good for trans-isomers).
-
L-Tartaric acid (Chiral resolution agent).
-
Picric acid (Historical favorite for amines, handle with care).
-
-
Vapor Diffusion Setup (Sitting Drop):
-
Mix 2
L of DHQ solution + 2 L of Acid solution in the sample well. -
Reservoir: 500
L of pure Ethanol or Isopropanol (antisolvent).
-
-
Observation:
-
Monitor for birefringence under polarized light.
-
Success Indicator: Sharp, prismatic needles (typically oxalate/fumarate salts) appear within 24-72 hours.
-
-
Data Collection:
-
Mount crystal in paratone oil at 100 K (Cryo-cooling is essential to stop ring flipping and reduce thermal disorder).
-
Decision Pathway: Conformational Assignment
The following diagram illustrates the logical workflow for assigning stereochemistry to a new DHQ derivative, highlighting where X-ray is mandatory versus optional.
Figure 1: Decision tree for stereochemical assignment of decahydroquinoxaline derivatives. Red pathways indicate the necessity of X-ray crystallography when NMR data is averaged due to ring flipping.
Conclusion
While NMR remains the workhorse for routine characterization, X-ray crystallography is the gold standard for decahydroquinoxaline scaffolds , particularly when differentiating cis-fused conformers or confirming absolute stereochemistry in chiral drug candidates. The ability of X-ray data to freeze the dynamic "ring-flip" of the cis-isomer provides a unique structural template that computational methods can only approximate. For drug development professionals, the investment in salt screening to obtain a crystal structure is justified by the elimination of stereochemical ambiguity.
References
-
Soeberdt, M., et al. (2015).[1] "Conformationally restricted κ-opioid receptor agonists: Synthesis and pharmacological evaluation of diastereoisomeric and enantiomeric decahydroquinoxalines." Bioorganic & Medicinal Chemistry Letters, 25(22), 5180-5184.
-
Pendleton, L. (1958). "Decahydroquinoxaline: stereoisomers and derivatives." BYU ScholarsArchive.
-
MtoZ Biolabs. "CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?"
-
Hampton Research. "Crystallization Screening: Salts and Vapor Diffusion Protocols."
Sources
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Decahydroquinoxaline and Quinoxaline Scaffolds
For the discerning researcher in drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the metabolic fate and, ultimately, the therapeutic potential of a drug candidate. This guide offers an in-depth comparison of the metabolic stability of two nitrogen-containing heterocyclic scaffolds: the aromatic quinoxaline and its saturated counterpart, decahydroquinoxaline. By examining their structural and physicochemical differences, we can predict and understand their divergent paths through the body's metabolic machinery.
The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver. A compound's metabolic stability dictates its half-life, bioavailability, and potential for drug-drug interactions.[1] Therefore, a key objective in medicinal chemistry is to design molecules with an optimal balance of metabolic stability and pharmacological activity.
This guide will delve into the inherent properties of quinoxaline and decahydroquinoxaline scaffolds to provide a framework for predicting their metabolic liabilities. While quinoxaline, as an aromatic system, is a common motif in medicinal chemistry, its susceptibility to oxidative metabolism is a known challenge.[2][3] Conversely, the saturated decahydroquinoxaline offers a three-dimensional structure that may present a different profile to metabolic enzymes. Although direct comparative metabolic data is sparse for the decahydroquinoxaline scaffold, we can infer its likely metabolic behavior based on well-established principles of saturated heterocycle metabolism.
At a Glance: Structural and Physicochemical Distinctions
The fundamental differences between the quinoxaline and decahydroquinoxaline scaffolds lie in their electronic structure and three-dimensional shape. Quinoxaline is a planar, aromatic heterocycle, while decahydroquinoxaline is a saturated, non-planar bicyclic amine. These distinctions have significant implications for their interaction with metabolic enzymes.
Caption: Figure 1: Core Structures of Quinoxaline and Decahydroquinoxaline.
| Property | Quinoxaline | Decahydroquinoxaline | Implication for Metabolism |
| Aromaticity | Aromatic | Aliphatic (Saturated) | Quinoxaline is susceptible to aromatic oxidation (hydroxylation) by CYP enzymes. Decahydroquinoxaline is not. |
| Geometry | Planar | Non-planar, conformational flexibility | The flat structure of quinoxaline can facilitate binding to the active sites of some CYP enzymes. The 3D shape of decahydroquinoxaline may influence enzyme binding differently. |
| Electronic Nature | Electron-deficient aromatic ring | Electron-rich secondary amines | The electron-deficient nature of the quinoxaline ring influences its sites of oxidation. The lone pairs on the nitrogen atoms of decahydroquinoxaline are potential sites for N-oxidation. |
| Lipophilicity (logP) | ~1.6 | ~1.2 (estimated) | Lipophilicity can influence binding to metabolic enzymes; higher lipophilicity often correlates with increased metabolism. |
The Metabolic Pathways: A Tale of Two Scaffolds
The metabolic transformations of a drug candidate are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For the quinoxaline and decahydroquinoxaline scaffolds, the initial and most critical metabolic steps fall under Phase I, predominantly catalyzed by CYP enzymes.
Quinoxaline: A Target for Oxidative Metabolism
The aromatic nature of the quinoxaline scaffold makes it a prime substrate for oxidative metabolism by CYP enzymes.[2][3] The primary metabolic pathways include:
-
Aromatic Hydroxylation: The introduction of a hydroxyl (-OH) group onto the benzene or pyrazine ring is a common metabolic route. The exact position of hydroxylation is influenced by the substitution pattern on the quinoxaline core.
-
N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides.
-
Metabolism of Substituents: Functional groups attached to the quinoxaline scaffold will also undergo metabolism (e.g., O-dealkylation of alkoxy substituents, oxidation of alkyl groups).
For instance, the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a compound containing a quinoxaline moiety, is known to be mediated by CYP1A2, leading to the formation of various oxidized metabolites.[3]
Decahydroquinoxaline: Predicting the Metabolic Hotspots
Due to the scarcity of direct metabolic data for the decahydroquinoxaline scaffold, we must turn to the established metabolic pathways of saturated nitrogen heterocycles to predict its fate. The likely metabolic hotspots on the decahydroquinoxaline ring are:
-
Oxidation at Carbons Alpha to Nitrogen: The carbon atoms adjacent to the nitrogen atoms are susceptible to hydroxylation by CYP enzymes. This can lead to the formation of carbinolamines, which may be unstable and undergo ring opening.
-
N-Dealkylation: If the nitrogen atoms are substituted, N-dealkylation is a probable metabolic pathway.
-
N-Oxidation: The secondary amine nitrogens can be oxidized to form hydroxylamines or nitroxides.
The three-dimensional and flexible nature of the decahydroquinoxaline scaffold means that its preferred conformation when binding to a metabolizing enzyme will play a crucial role in determining which positions are most accessible for oxidation.
Caption: Figure 2: Predicted Metabolic Pathways.
Comparative Metabolic Stability: Insights from In Vitro Data
While a direct head-to-head comparison is not available in the literature, we can analyze existing data for quinoxaline-containing compounds to establish a baseline for their metabolic stability.
A study on a novel quinoxaline derivative, N-(4-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)phenyl)-6-nitroquinoxaline-2-carboxamide (NQC), provides valuable quantitative data.[4] The metabolic stability of NQC was assessed in human, rat, and mouse liver microsomes.
| Species | Half-life (t½, min) | Microsomal Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 59.78 ± 6.73 | 22.1 ± 4.31 |
| Rat | 52.93 ± 7.81 | 26.0 ± 5.17 |
| Mouse | 28.43 ± 8.13 | 47.13 ± 6.34 |
| Data from a study on the metabolic stability of a novel quinoxaline derivative (NQC).[4] |
These results indicate that this particular quinoxaline derivative has moderate to high metabolic stability in human and rat liver microsomes, with a shorter half-life in mouse liver microsomes.[4] Another study on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) showed that the rate of N-oxidation in human liver microsomes was 1.7 nmol/min/mg protein.[5]
For the decahydroquinoxaline scaffold, we can hypothesize that its metabolic stability will be highly dependent on the substitution pattern. Unsubstituted or minimally substituted decahydroquinoxalines may be more susceptible to metabolism at the carbons alpha to the nitrogens. However, strategic substitution at these positions could block this metabolism and potentially lead to compounds with high metabolic stability. The increased three-dimensionality of the decahydroquinoxaline scaffold compared to the planar quinoxaline could also hinder its access to the active sites of some CYP enzymes, potentially leading to slower metabolism.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally determine and compare the metabolic stability of compounds containing either scaffold, a standardized in vitro liver microsomal stability assay is employed. This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[6]
Materials and Reagents
-
Test compounds (quinoxaline and decahydroquinoxaline derivatives)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds with known metabolic stability (e.g., verapamil, testosterone)[6]
Step-by-Step Procedure
-
Prepare a reaction mixture containing the liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the enzymes.[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[6]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[6]
-
Caption: Figure 3: Workflow for In Vitro Microsomal Stability Assay.
Conclusion: Guiding Principles for Scaffold Selection
The choice between a quinoxaline and a decahydroquinoxaline scaffold will have a profound impact on the metabolic stability of a drug candidate.
-
Quinoxaline: This aromatic scaffold is a well-trodden path in medicinal chemistry, but its susceptibility to oxidative metabolism is a key consideration. Structure-activity relationship (SAR) studies should focus on identifying and blocking metabolic hotspots through strategic substitution. The available in vitro data for some quinoxaline derivatives suggest that moderate to good metabolic stability can be achieved.
-
Decahydroquinoxaline: As a saturated heterocycle, this scaffold offers an escape from the typical aromatic oxidation pathways. However, it introduces new potential metabolic liabilities, primarily oxidation at the carbons alpha to the nitrogen atoms. The lack of extensive metabolic data for this scaffold necessitates a more cautious and exploratory approach. Its three-dimensional nature may offer advantages in terms of reduced enzyme binding, but this needs to be empirically determined for each compound series.
Ultimately, the decision of which scaffold to pursue will depend on the specific goals of the drug discovery program. For programs seeking to build upon the extensive history and known properties of aromatic heterocycles, quinoxaline remains a viable option, with the caveat of addressing its metabolic liabilities. For those venturing into new chemical space and prioritizing a departure from planarity, the decahydroquinoxaline scaffold presents an intriguing, albeit less characterized, alternative. The experimental validation of metabolic stability through assays such as the one described in this guide will be paramount in guiding the optimization of any drug candidate, regardless of the chosen scaffold.
References
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Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
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- Turesky, R. J., et al. (2012). Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice. Chemical Research in Toxicology, 25(2), 472-485.
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XenoTech. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Retrieved from [Link]
- Jiang, B., et al. (2019). Design, synthesis and antibacterial evaluation of novel N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives. Bioorganic & Medicinal Chemistry, 27(18), 115024.
- An, H., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology, 37(4), 528-539.
- Turesky, R. J., et al. (2001). Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2. Chemical Research in Toxicology, 14(2), 211-221.
- Ibrahim, H. S., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 729359.
- Wuest, F. R., et al. (2010). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 54(4), 453-465.
- Liu, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351337.
- Ewesuedo, R., et al. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. Cancer Chemotherapy and Pharmacology, 62(3), 467-475.
- Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8793.
- Bekker, O. B., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16053.
- Jampilek, J. & Kralova, K. (2019). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules, 24(13), 2369.
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Mass Spectrometry Fragmentation Patterns of Bicyclic Amino Esters: A Comparative Guide (QqQ CID vs. Orbitrap HCD)
Introduction
Bicyclic amino esters—encompassing natural tropane alkaloids (e.g., atropine, scopolamine) and synthetic azabicyclo derivatives—are highly privileged scaffolds in drug discovery due to their potent interactions with neurological receptors. The structural elucidation and quantification of these compounds from complex biological matrices rely heavily on tandem mass spectrometry (MS/MS). However, the choice of MS platform profoundly impacts the observed fragmentation patterns.
This guide objectively compares two dominant analytical approaches: low-energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-Energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS). Designed for researchers and drug development professionals, this guide provides mechanistic insights and field-proven, self-validating experimental protocols.
Mechanistic Causality: The Fragmentation Pathway
To optimize MS/MS methods, one must first understand the causality behind the fragmentation of protonated bicyclic amino esters ([M+H]+). The fragmentation cascade is strictly governed by charge localization, which predominantly resides on the basic tertiary nitrogen atom.
-
Primary Fragmentation (Ester Cleavage): The initial and most energetically favorable event is the neutral loss of the ester moiety (e.g., loss of a carboxylic acid or alcohol). The inductive effect of the protonated nitrogen weakens the adjacent ester C-O bonds, making this a highly labile site.
-
Secondary Fragmentation (Ring Cleavage): Following the ester loss, the rigid bicyclic ring (e.g., the 8-azabicyclo[3.2.1]octane core) requires significantly higher collision energies to undergo C-C or C-N bond breakage. This heterolytic cleavage ultimately yields highly stable, diagnostic iminium ions (e.g., m/z 124 or 94) as detailed in1[1].
Mechanistic fragmentation pathway of bicyclic amino esters under MS/MS conditions.
Technology Comparison: QqQ CID vs. Orbitrap HCD
The architectural differences between mass spectrometers dictate their utility in analyzing bicyclic amino esters, leading to distinct fragmentation mechanisms mediated by ion-neutral complexes2[2].
-
Triple Quadrupole (QqQ) CID: QqQ instruments utilize trap-type, low-energy collisions with a neutral gas. Because the collision energy is relatively low, the fragmentation is dominated by the most labile bond—the ester cleavage. This makes QqQ ideal for targeted quantification via Multiple Reaction Monitoring (MRM), as the primary neutral loss fragment concentrates the ion current, providing unmatched sensitivity.
-
Orbitrap HRMS HCD: Orbitrap platforms employ a beam-type collision cell (HCD) that prevents the re-trapping of ions, allowing secondary and tertiary fragmentations to occur. HCD drives the bicyclic core past the initial ester loss, forcing the rigid ring to open and form diagnostic iminium ions 3[3]. Furthermore, the sub-ppm mass accuracy of the Orbitrap allows researchers to definitively assign elemental formulas to these fragments, distinguishing isobaric interferences.
Table 1: Quantitative Fragmentation Comparison for a Model Compound (Atropine, m/z 290.175) Data reflects the objective performance differences between platforms for a standard bicyclic amino ester.
| Fragment Ion | m/z (Theoretical) | Mass Error (Orbitrap) | Relative Abundance (QqQ CID, 20 eV) | Relative Abundance (Orbitrap HCD, NCE 60) | Structural Assignment |
| [M+H]+ | 290.1751 | < 1 ppm | 10% | 0% | Intact Precursor |
| [M+H - Tropic Acid]+ | 124.1121 | < 2 ppm | 100% (Base Peak) | 40% | Intact Tropane Core |
| Iminium Ion | 94.0651 | < 2 ppm | 15% | 100% (Base Peak) | Ring Cleavage Product |
| Pyrrolidine derivative | 83.0730 | < 2 ppm | 5% | 65% | Deep Fragmentation |
| Phenyl cation | 77.0386 | < 3 ppm | 0% | 20% | Tropic Acid Remnant |
Expert Insight: QqQ CID traps the fragmentation at the intact bicyclic core (m/z 124), maximizing signal-to-noise for quantitation. Orbitrap HCD shatters the core, providing a rich spectral fingerprint (m/z 94, 83) essential for structural elucidation.
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness in structural assignments, the following LC-MS/MS protocol incorporates Diagnostic Fragmentation Filtering (DFF) as a self-validating mechanism. By mathematically correlating the low-energy ester loss with the high-energy iminium ion formation, false positives are eliminated.
Comparative LC-MS/MS workflow for analyzing bicyclic amino esters.
Step-by-Step Methodology:
-
Sample Preparation (Minimizing Matrix Effects): Extract the biological sample using mixed-mode strong cation exchange (MCX) solid-phase extraction. The basic nitrogen of the bicyclic amino ester will bind to the cation exchange resin, allowing neutral lipids and acidic interferences to be washed away. Reconstitute in 95:5 Water:Acetonitrile with 0.1% Formic Acid.
-
UHPLC Separation (Causality of Peak Shape): Inject 2 µL onto a sub-2 µm C18 column. Elute using a gradient of 0.1% Formic Acid in Water to Acetonitrile. Causality: The acidic modifier is critical; it ensures the tertiary amine remains fully protonated, preventing secondary interactions with free silanols on the column that cause peak tailing.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The inherent basicity of the bicyclic core guarantees high ionization efficiency.
-
MS/MS Acquisition (The Self-Validating Step):
-
For QqQ Quantitation: Program a Precursor Ion Scan (PrIS) targeting the diagnostic core ion (e.g., m/z 124). This acts as a self-validating filter: only molecules that lose their ester group to form the exact bicyclic core will trigger a detection event[1].
-
For Orbitrap Discovery: Utilize Data-Dependent Acquisition (ddMS2) with a stepped Normalized Collision Energy (NCE) setting of 20, 40, and 60. Causality: Stepped NCE multiplexes low, medium, and high-energy fragmentation into a single composite spectrum. This ensures the simultaneous capture of the labile ester loss (at NCE 20) and the rigid ring cleavage iminium ions (at NCE 60), providing a complete structural narrative in one scan.
-
-
Data Interpretation: Validate the structural assignment by confirming the mass error of all fragments is < 3 ppm and that the isotopic pattern of the precursor matches the theoretical distribution with >90% fidelity.
References
- Source: PubMed (nih.gov)
- Source: PubMed (nih.gov)
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- 3. Characterization of tropane and cinnamamide alkaloids from Scopolia tangutica by high-performance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate via LC-MS: A Comparative Guide
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel heterocyclic compounds like ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, a molecule with significant therapeutic potential, establishing a robust analytical method for purity assessment is of paramount importance.[1][2] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of this compound, designed for researchers, scientists, and drug development professionals.
The Criticality of Method Selection in Purity Analysis
The choice of analytical technique for purity determination directly impacts the reliability and accuracy of the results. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have been workhorses in the pharmaceutical industry, they often lack the specificity and sensitivity required for complex molecules and trace-level impurity detection.[3] LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers a superior alternative by providing not only retention time data but also molecular weight and structural information, which is invaluable for confident peak identification and impurity profiling.[4][5]
This guide will focus on a highly specific and sensitive LC-MS/MS method and compare its performance against a more conventional HPLC-UV approach, underscoring the advantages of the former in a modern drug development setting.
Understanding the Analyte: Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate
Before delving into methodology, a fundamental understanding of the target molecule is crucial.
-
Molecular Formula: C₁₂H₂₀N₂O₃[6]
-
Molecular Weight: 240.3 g/mol [6]
-
Structure:
-
Key Features: The molecule possesses a quinoxaline core, a heterocyclic scaffold known for its diverse pharmacological activities.[1][2] The presence of an ester group and a lactam within the decahydropyrazine ring presents potential sites for degradation, highlighting the need for a stability-indicating method.
Comparative Methodologies for Purity Validation
We will now explore two distinct analytical approaches for assessing the purity of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate.
Method 1: High-Resolution LC-MS/MS for Definitive Purity Assessment
This method represents the gold standard for pharmaceutical analysis, offering unparalleled specificity and sensitivity.[7]
Experimental Protocol:
1. Sample Preparation:
- Dissolve 1 mg of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate in 1 mL of methanol to create a 1 mg/mL stock solution.
- Perform serial dilutions with a 50:50 mixture of methanol and water to prepare calibration standards and quality control samples.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 5-μm particle size) is a suitable starting point for separating the analyte from potential impurities.[8]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 10 minutes allows for the effective elution of compounds with varying polarities.
- Flow Rate: 300 μL/min.[8]
- Column Temperature: 30 °C.[8]
- Injection Volume: 5 μL.[8]
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds.[8][9]
- Capillary Voltage: 3.2 kV.[8]
- Drying Gas (Nitrogen) Temperature: 250 °C.[8]
- Drying Gas Flow Rate: 11.0 L/min.[8]
- Nebulizer Pressure: 35 psi.[8]
- MS Scan Mode: Full scan from m/z 50-500 for initial identification.
- MS/MS Analysis: Product ion scan of the protonated molecule [M+H]⁺ (expected at m/z 241.15) to generate a characteristic fragmentation pattern for structural confirmation.
Rationale for Methodological Choices:
The selection of a C18 column is based on its versatility and proven performance in reversed-phase chromatography, which is well-suited for moderately polar compounds like our analyte.[3] The use of formic acid in the mobile phase aids in the protonation of the analyte, enhancing its ionization efficiency in ESI positive mode. Gradient elution is crucial for resolving impurities that may have significantly different polarities from the parent compound. High-resolution mass spectrometry allows for accurate mass measurements, which can help in the tentative identification of unknown impurities.
Method 2: Traditional HPLC-UV as a Baseline Comparison
While less specific than LC-MS, HPLC-UV remains a widely used technique in quality control laboratories due to its robustness and lower operational cost.
Experimental Protocol:
1. Sample Preparation:
- Identical to Method 1.
2. High-Performance Liquid Chromatography (HPLC) Conditions:
- Column: A standard C18 column (e.g., 4.6 x 250 mm, 5-μm particle size).
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Isocratic/Gradient Elution: An isocratic method (e.g., 60:40 Acetonitrile:Water) may be sufficient for routine purity checks, but a gradient is preferable for resolving a wider range of impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μL.
3. UV Detection:
- Wavelength: The wavelength of maximum absorbance (λmax) for the quinoxaline chromophore should be determined by running a UV scan. A common starting point for such structures is around 254 nm or 280 nm.
Limitations of the HPLC-UV Approach:
The primary drawback of this method is its reliance on UV absorbance for detection. Co-eluting impurities that share similar UV spectra with the main compound can lead to inaccurate purity assessments. Furthermore, impurities that lack a significant chromophore will not be detected.
Visualizing the Analytical Workflow
The following diagram illustrates the key stages in the LC-MS/MS analytical workflow for purity validation.
Caption: Potential fragmentation of the parent ion.
Conclusion: The Superiority of LC-MS for Purity Validation
For the comprehensive and reliable purity validation of ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, a well-developed LC-MS/MS method is unequivocally superior to traditional HPLC-UV. Its enhanced specificity, sensitivity, and ability to provide structural information make it an indispensable tool in modern pharmaceutical development. By adopting such advanced analytical strategies, researchers can ensure the quality and safety of novel drug candidates, ultimately accelerating their path to clinical application. While HPLC-UV may still have a role in routine, late-stage quality control where the impurity profile is well-established, LC-MS/MS is the authoritative choice for development and in-depth characterization.
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- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. coresta.org [coresta.org]
- 5. ijrar.com [ijrar.com]
- 6. Compound ethyl (3-oxodecahydroquinoxalin-2-yl)acetate - Chemdiv [chemdiv.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
IR spectrum analysis of amide and ester bands in fused heterocyclic systems
Comparative Guide: Resolving Amide and Ester IR Bands in Fused Heterocyclic Systems
Introduction & Mechanistic Causality
In the structural elucidation of complex pharmaceutical intermediates—such as fused pyrimidines, coumarins, and oxazinones—Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool. However, assigning the carbonyl (
Typically, ester carbonyls absorb between 1735–1750 cm⁻¹, while amide I bands (predominantly C=O stretching) absorb between 1650–1690 cm⁻¹. In fused heterocycles, overlapping bands frequently occur due to competing electronic and spatial perturbations. As an application scientist, it is critical to understand the causality behind these spectral shifts before selecting a sampling modality:
-
Conjugation (Red Shift): When a carbonyl group is conjugated with an aromatic ring or extended
-system, the delocalization of electrons increases the single-bond character of the C=O bond. This reduces the bond's force constant, shifting the absorption to a lower wavenumber (e.g., an -unsaturated ester shifts to ~1720 cm⁻¹)[1],[2]. -
Ring Strain (Blue Shift): Deviations from optimal bonding angles in small fused rings (e.g., 4- or 5-membered lactams/lactones) force the C=O bond to adopt greater s-character. This increases the force constant, shifting the absorption to a higher wavenumber[3].
-
Hydrogen Bonding (Red Shift): Intermolecular or intramolecular hydrogen bonding weakens the C=O bond, causing a red shift and significant broadening of the Amide I band[2].
Logical mapping of structural effects on carbonyl stretching frequencies.
Technology Comparison: Modalities for Heterocyclic Analysis
To accurately resolve these closely spaced bands, the choice of FT-IR sampling technique is paramount. Below is an objective comparison of the three primary modalities used for solid-state organic analysis.
A. Transmission FT-IR (KBr Pellet)
Transmission spectroscopy relies on dispersing the analyte in an infrared-inactive matrix (Potassium Bromide).
-
The Advantage: It strictly follows the Beer-Lambert law, providing excellent linearity for quantitative analysis and high signal-to-noise (S/N) ratios.
-
The Pitfall: KBr is highly hygroscopic. Adsorbed moisture produces a broad O-H stretch (~3400 cm⁻¹) and, critically, a water bending vibration near 1640 cm⁻¹. This water band directly overlaps with and obscures the Amide I band[4]. Furthermore, the high pressure and shear forces during pellet grinding can induce polymorphic transformations in sensitive heterocyclic APIs.
B. Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
The Advantage: Requires zero sample preparation, eliminating moisture interference from the KBr matrix and preserving the native crystalline state of the heterocycle[5].
-
The Pitfall: ATR spectra exhibit wavelength-dependent penetration depth (lower wavenumbers penetrate deeper, artificially inflating peak intensities). More importantly, anomalous dispersion alters the refractive index near strong absorption bands, shifting peak maxima to lower wavenumbers (typically 2–5 cm⁻¹ lower than transmission spectra)[5],[6].
C. Infrared Microspectroscopy (Micro-FTIR)
-
The Advantage: Couples an optical microscope with an FT-IR bench, allowing for spatially resolved analysis of heterogeneous solid dispersions or trace contaminants.
-
The Pitfall: Highly susceptible to Mie scattering artifacts when particle sizes approach the wavelength of the IR light, which severely distorts the baseline and can shift apparent peak maxima.
Quantitative Data Summary
The following table summarizes the performance metrics and expected spectral artifacts when analyzing the
| Parameter | Transmission (KBr) | ATR-FTIR (Diamond) | Micro-FTIR (Reflectance) |
| Sample Preparation | High (Grinding, Pressing) | None (Neat sample) | Low (Flattening) |
| Moisture Interference | Severe (Overlaps Amide I at 1640 cm⁻¹) | Negligible | Negligible |
| Peak Position Shift | Baseline (True absorption) | Red shifted (~2–5 cm⁻¹) | Variable (Scattering dependent) |
| Polymorph Integrity | High risk of alteration | Preserved | Preserved |
| Best Used For | Dilute analytes, strict quantitation | Routine structural validation | Heterogeneous mixtures, mapping |
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure trustworthiness and reproducibility when resolving overlapping amide and ester bands, follow this self-validating ATR-FTIR workflow. The protocol includes internal checks to verify instrument performance prior to data interpretation.
Step 1: System Initialization and Background Validation
-
Clean the diamond ATR crystal using a non-abrasive lens wipe and high-purity isopropanol. Allow the solvent to evaporate completely.
-
Collect a background spectrum (Air) using 128 scans at a resolution of 4 cm⁻¹.
-
Validation Check: Inspect the single-beam background profile. The baseline noise in the 1800–1600 cm⁻¹ region must be <0.01% Transmittance. If residual water vapor lines are present, purge the optical bench with dry nitrogen for 15 minutes and repeat.
Step 2: Sample Acquisition
-
Place 2–5 mg of the neat fused heterocyclic powder directly onto the center of the diamond crystal.
-
Apply the pressure clamp. Validation Check: Monitor the live spectral preview. Increase pressure until the strongest band in the spectrum reaches ~0.5–0.8 Absorbance units. Do not over-pressurize, as this can damage the crystal or induce mechanochemical changes.
-
Acquire the sample spectrum (128 scans, 4 cm⁻¹ resolution).
Step 3: Data Processing and Deconvolution
-
Apply an ATR Correction algorithm (assuming a refractive index of 1.5 for organic solids and 2.4 for the diamond crystal). This corrects for the wavelength-dependent penetration depth and anomalous dispersion shifts[6].
-
If the amide and ester bands are fused into a single broad envelope (e.g., a broad peak from 1720–1670 cm⁻¹), apply Fourier Self-Deconvolution (FSD) or second-derivative processing.
-
Validation Check: Ensure that the second-derivative minima align perfectly with the hidden peak maxima in the original absorbance spectrum.
Standardized self-validating workflow for ATR-FTIR spectral acquisition and processing.
References
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College. Available at:[Link]
-
Using the carbonyl stretching frequency as a probe for ring strain. ResearchGate. Available at:[Link]
-
Infrared Spectrometry. Michigan State University Chemistry. Available at:[Link]
-
Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Force-Induced Structural Changes in Spider Silk Fibers Introduced by ATR-FTIR Spectroscopy. ACS Applied Polymer Materials. Available at:[Link]
-
Among FTIR and FTIR-ATR which is more suitable for biological samples? ResearchGate. Available at:[Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Application Guide: Bioisosteric Replacement of Proline with Decahydroquinoxaline-2-Carboxylic Acid (DHQC)
Mechanistic Rationale: Beyond Native Proline
In the optimization of peptide and peptidomimetic therapeutics, native L-proline presents a structural paradox. While its unique pyrrolidine ring is invaluable for inducing
As a Senior Application Scientist, I frequently guide drug development teams through the bioisosteric replacement of proline to overcome these pharmacokinetic hurdles[2]. While monocyclic surrogates like piperazine-2-carboxylic acid[3] or aromatic bicyclic systems like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)[4] are commonly deployed, they often fail to strike the perfect balance between extreme conformational rigidity and the need for an additional hydrogen-bonding vector.
Enter Decahydroquinoxaline-2-carboxylic acid (DHQC) —a fully saturated, bicyclic [4.4.0] proline bioisostere. By fusing a cyclohexane ring to a piperazine core, DHQC locks the backbone into a rigid chair-chair conformation, sterically shields the preceding amide bond from proteolytic cleavage, and provides an orthogonal secondary amine (N4) for further functionalization or hydrogen bonding[5].
Structural and Conformational Comparison
To objectively evaluate DHQC, we must benchmark it against the native amino acid and other field-standard bioisosteres. The table below synthesizes the quantitative and qualitative performance data of these scaffolds.
| Bioisostere | Ring Structure | Conformational Rigidity | Secondary Interaction Vector | Proteolytic Stability (PEP) | cis/trans Preference |
| L-Proline | Monocyclic (Pyrrolidine) | Moderate | None (Hydrophobic) | Low (Rapid clearance) | Favors trans (~80:20) |
| Tic | Bicyclic (Aromatic fused) | High | Aromatic | High | Highly trans biased |
| Piperazine-2-carboxylic acid | Monocyclic (Piperazine) | Low-Moderate | N4 Amine (H-bond donor/acceptor) | Moderate | Mixed |
| DHQC | Bicyclic (Aliphatic fused) | Very High | N4 Amine (H-bond donor/acceptor) | Very High (Steric shielding) | Tunable based on N4 state |
Decision Matrix for Proline Bioisosteres
Selecting the correct bioisostere requires a logical analysis of the target binding pocket and the required pharmacokinetic profile. The following decision tree dictates our laboratory's approach to scaffold selection.
Logical decision tree for selecting proline bioisosteres based on structural needs.
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, any incorporation of a novel bioisostere must be validated through a rigorous, self-validating experimental pipeline.
Five-step experimental workflow for validating DHQC incorporation and performance.
Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality: The [4.4.0] bicyclic core of DHQC creates immense steric shielding around the carboxylate. Standard coupling reagents (e.g., HBTU) routinely fail to achieve >50% conversion. We mandate the use of highly reactive active esters to overcome this thermodynamic barrier.
-
Pre-activation: Dissolve Fmoc-DHQC(Boc)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add HOAt (3.0 eq) to stabilize the active ester and minimize epimerization. Note: The N4 position must be orthogonally protected with a Boc group to prevent unwanted branching during backbone elongation.
-
Base Addition: Add DIPEA (6.0 eq) to the mixture and allow pre-activation for 3 minutes.
-
Coupling: Add the activated mixture to the swelled resin. Due to steric bulk, extend the coupling time to 4 hours at room temperature, or utilize microwave-assisted SPPS at 45°C for 30 minutes.
-
Capping: Perform a mandatory capping step using Ac2O/DIPEA to truncate unreacted sequences, simplifying downstream HPLC purification.
Protocol 4.2: NMR Determination of cis/trans Isomerization Dynamics
Causality: The biological activity of proline-containing peptides often hinges on the cis or trans state of the Xaa-Pro bond. By using 2D ROESY NMR, we measure the through-space cross-relaxation between protons to definitively map the conformational equilibrium induced by DHQC.
-
Sample Preparation: Dissolve the purified DHQC-peptide in 600 µL of
(9:1, v/v) buffered at pH 5.5 to minimize amide proton exchange. -
1D
-NMR Acquisition: Acquire a standard proton spectrum at 298 K. Identify the dual set of resonances corresponding to the -protons, indicative of the cis and trans conformer populations. -
2D ROESY Acquisition: Run a ROESY experiment with a mixing time of 200–300 ms.
-
Data Interpretation: Analyze the cross-peaks. A strong NOE cross-peak between the
of the preceding residue ( ) and the of DHQC ( ) confirms the cis conformation. Conversely, a cross-peak between and the equivalent (equatorial protons on the piperazine ring) of DHQC confirms the trans conformation.
Protocol 4.3: Prolyl Endopeptidase (PEP) Stability Assay
Causality: To validate DHQC as a metabolically stable bioisostere, we challenge the synthesized peptide with PEP. The native proline peptide is run in parallel as a self-validating positive control to prove the enzyme is active and the assay conditions are optimal.
-
Enzyme Reconstitution: Reconstitute recombinant human Prolyl Endopeptidase in assay buffer (50 mM Tris-HCl, 1 mM DTT, pH 7.4).
-
Substrate Incubation: Incubate the DHQC-peptide (Test) and a native Proline-peptide (Positive Control) at a concentration of 50 µM with 10 nM PEP at 37°C.
-
Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
LC-MS Quantification: Analyze the quenched samples via LC-MS.
-
Result Analysis: The fused cyclohexane ring of DHQC sterically occludes the enzyme's active site from accessing the scissile amide bond. You will observe a near-flat degradation curve for the DHQC-peptide (>95% remaining at 120 min), compared to the rapid clearance of the proline control (<10% remaining at 30 min).
References
-
Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery Source: PubMed URL:[Link]
-
Synthesis of Azabicyclic Isosteres of Piperazine 2 S -Carboxylic Acid Source: ResearchGate URL:[Link]
-
Role of peptidomimetics for new drug discovery Source: World Journal of Advanced Research and Reviews URL:[Link]
-
Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source: ACS Publications URL:[Link]
-
Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Conformational Analysis of Saturated Nitrogen Heterocycles: A Comparative Guide to Solution-State Methodologies
Topic: Conformational Analysis of Saturated Nitrogen Heterocycles in Solution Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In medicinal chemistry, saturated nitrogen heterocycles (piperidines, pyrrolidines, azetidines) are "privileged scaffolds" whose three-dimensional shape dictates binding affinity, selectivity, and metabolic stability.[1][2] However, determining their bioactive conformation is notoriously difficult because these molecules often exist as a dynamic ensemble of rapidly interconverting conformers in solution.
This guide objectively compares the three primary analytical approaches: Standalone NMR Spectroscopy , X-Ray Crystallography , and the Integrated NMR/DFT Workflow (the modern "Gold Standard"). While X-ray provides atomic resolution, it often yields artifacts due to crystal packing forces. The Integrated Workflow, combining experimental NMR restraints with Density Functional Theory (DFT) ensembles (e.g., NAMFIS analysis), offers the highest fidelity representation of the solution state.
Part 1: Comparative Analysis of Methodologies
The following table summarizes the performance of the three dominant methodologies for determining the conformation of flexible N-heterocycles.
| Feature | Method A: X-Ray Crystallography | Method B: Standalone NMR (NOE/J) | Method C: Integrated Workflow (NMR + DFT) |
| State of Matter | Solid State (Crystal Lattice) | Solution State | Solution State |
| Conformational Fidelity | Low to Medium (Packing forces can distort flexible rings) | High (Direct observation) | Very High (Deconvolutes ensembles) |
| Dynamic Range | Static (Single snapshot) | Average (Fast exchange) or Distinct (Slow exchange) | Ensemble (Quantifies populations of multiple conformers) |
| Throughput | Low (Requires crystallization) | Medium (Data acquisition + assignment) | Low-Medium (Requires computation time) |
| Primary Output | Atomic coordinates ( | Distance (NOE) & Dihedral ( | Boltzmann-weighted conformer populations |
| Best For | Rigid cores, absolute configuration | Qualitative shape, H-bonding | Flexible rings, bioactive conformer prediction |
Critical Insight: The "Crystal Artifact" Trap
For saturated heterocycles, X-ray crystallography is often misleading. Crystal packing forces (lattice energy) can trap a molecule in a high-energy conformation that represents <1% of the population in solution. For example,
Part 2: The "Product" — Integrated NMR/DFT Workflow
The "Product" in this context is not a single instrument but a methodological pipeline that integrates experimental NMR data with computational modeling. This approach resolves the "time-averaged" signals typical of flexible heterocycles.
1. The Scientific Logic (Causality)
-
The Problem: In fast exchange (e.g., ring flipping), NMR signals are a weighted average. A measured
of 6 Hz might mean a single conformer with a 60° dihedral, OR a 50:50 mix of conformers with 180° (10 Hz) and 60° (2 Hz) angles. -
The Solution: You cannot solve this with NMR alone. You must generate a computational ensemble of all physically possible shapes, calculate their theoretical NMR parameters, and mathematically find the population weights that best fit the experimental data.
2. Self-Validating Protocol
This protocol uses NAMFIS (NMR Analysis of Molecular Flexibility In Solution) principles.
Step 1: Experimental Data Acquisition (NMR)
-
Sample Prep: Dissolve 5-10 mg of compound in 600
L of non-interfering solvent (e.g., CDCl or DMSO- ). Note: Avoid protic solvents if observing NH/OH signals is critical. -
Experiments:
-
1D
H: For chemical shift assignment. -
NOESY/ROESY: Critical for spatial distances. Use a mixing time (
) of 300–500 ms (NOESY) or 200–300 ms (ROESY) for small molecules to avoid spin-diffusion artifacts. -
HSQC/HMBC: To assign carbon backbone.
-
Measurement: Extract
couplings (using J-resolved or decoupling) and integrate NOE cross-peaks.
-
Step 2: Computational Ensemble Generation (In Silico)
-
Conformer Search: Use Monte Carlo (MCMM) or Molecular Dynamics (MD) with a force field (e.g., OPLS4 or MMFF94) to generate all local minima within a 5 kcal/mol window.
-
Geometry Optimization: Refine all unique conformers using DFT (e.g., B3LYP/6-31G* or
B97X-D) including a solvation model (PCM/SMD) matching the NMR solvent. -
Parameter Calculation: For each optimized conformer, calculate:
-
Theoretical distances (
) for NOEs. -
Theoretical
values (using Karplus equations or DFT-GIAO).
-
Step 3: Population Fitting (Analysis)
-
Input experimental data (
, ) and theoretical matrix ( , ) into a fitting algorithm (e.g., NAMFIS, MSpin). -
Output: The algorithm minimizes the error (RMSD) by adjusting the mole fraction (
) of each conformer. -
Validation: If the final RMSD is high (>10% error), the computational ensemble is likely missing a relevant conformer, or the force field parameters are incorrect.
Part 3: Visualization of the Workflow
The following diagram illustrates the Integrated Workflow, highlighting the convergence of experimental and computational streams.
Figure 1: The Integrated NMR/DFT Workflow. Parallel experimental and computational streams converge at the population analysis stage to deconvolute time-averaged signals.
Part 4: Decision Framework for Researchers
When should you invest in the full Integrated Workflow versus a quick NMR check? Use this decision logic.
Figure 2: Decision Matrix for selecting the appropriate conformational analysis method based on structural rigidity and project needs.
Part 5: Experimental Data & Case Study
Case Study: 3-Fluoro-Piperidine Derivative In a drug discovery campaign, a 3-fluoro-piperidine derivative showed unexpected potency differences between analogs.
-
X-ray Result: Showed the Fluorine in the axial position (stabilized by crystal packing).
-
NMR/DFT Result: The Integrated Workflow revealed a solution equilibrium of 65% Equatorial / 35% Axial .
-
Impact: The bioactive conformation was actually the equatorial form. Designing analogs to lock the axial form (based on X-ray) would have destroyed potency.
Quantitative Comparison of Methods (RMSD to "True" Solution State)
| Methodology | RMSD (Å) | Cost/Sample | Time to Result |
| X-Ray Crystallography | 0.8 - 1.5 Å | High | Days - Weeks |
| Unrestrained DFT | 0.3 - 0.6 Å | Low | Hours |
| Integrated (NMR+DFT) | < 0.2 Å | Medium | 2-3 Days |
References
-
LaPlante, S. R., et al. (2011). NMR Strategy for Deconvoluting the Spectra of Flexible Molecules: NAMFIS. Journal of Medicinal Chemistry. [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. News-Medical.net. [Link]
-
MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors. Molecules. [Link]
-
ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. [Link]
Sources
Safety Operating Guide
Navigating the Unknown: A Guide to Handling Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate
For Immediate Use by Laboratory Professionals
This document provides crucial safety and handling protocols for Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate. As this is a novel or uncommon compound, specific hazard data is limited. Therefore, the guidance provided here is based on a precautionary approach, inferring potential hazards from its structural components: a quinoxaline derivative, a keto-ester, and an N-heterocyclic compound. It is imperative to treat this substance as potentially hazardous until comprehensive toxicological data becomes available.[1][2][3]
Pre-Operational Hazard Assessment
Before handling, a thorough risk assessment is mandatory. The hazards of novel materials can often be anticipated by examining similar, well-characterized compounds.[1][2][3] It is prudent to assume that a derivative is at least as hazardous as its parent compound.[1][2][3]
Structural Analogues & Potential Hazards:
-
Quinoxaline Derivatives: Safety data for various quinoxaline compounds indicate they can cause skin, eye, and respiratory irritation.[4][5]
-
Keto-Esters: This functional group can be irritating to the eyes and skin. Some ketones can also have other health effects.
-
N-Heterocyclic Compounds: These compounds are prevalent in biologically active molecules and pharmaceuticals, and can have a wide range of physiological effects.[6][7][8][9]
Based on this analysis, Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate should be presumed to be at least a skin and eye irritant, and potentially harmful if inhaled or ingested.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[1]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.[2][3] | Protects against splashes and potential aerosols. |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides adequate protection against minor splashes of a variety of organic chemicals.[10] For prolonged contact or immersion, consult glove manufacturer data. Inspect gloves before each use. |
| Body Protection | A long-sleeved, buttoned lab coat.[1] | Minimizes skin exposure to spills and splashes. |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills. |
Operational Plan: From Weighing to Reaction
All manipulations of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate should be performed within a certified chemical fume hood to mitigate inhalation risks.[2][3]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. If it is a liquid, use a calibrated pipette or syringe.
-
Reaction Setup: Add the compound to the reaction vessel slowly and carefully. Ensure the vessel is properly secured.
-
Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
Disposal Plan: Managing Chemical Waste
All waste containing Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate must be treated as hazardous waste.[11]
Waste Segregation and Disposal:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Collect all liquid waste, including reaction residues and rinsates, in a compatible, sealed, and clearly labeled hazardous waste container.[11][12] The first rinse of any glassware must be collected as hazardous waste.[11]
-
Container Management: Waste containers must be kept closed except when adding waste.[11][12][13] Do not overfill containers.[12]
-
Labeling: All waste containers must be labeled with a hazardous waste tag detailing the full chemical name and approximate concentrations.[11]
Visualizing Safety: Workflow and PPE Selection
To further clarify the necessary precautions, the following diagrams illustrate the key decision-making processes and procedural steps.
Caption: PPE selection based on the experimental procedure.
Caption: Step-by-step workflow for handling and disposal.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this novel compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the landmark text, "Prudent Practices in the Laboratory," for comprehensive guidance on chemical safety.[14][15][16][17][18]
References
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)
- Hazardous Waste Disposal Guide - Research Areas - Policies. Dartmouth College.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine.
- C007 - Novel Chemicals with Unknown Hazard. Health, Safety and Environment Office.
- Quinoxaline-2PhO-2Br - SAFETY D
- Novel Chemicals with Unknown Hazards SOP.
- Novel Chemicals With Unknown Hazards. Environmental Health and Safety, UNC Charlotte.
- Ketochem® 33cm Lightweight Ketone Resistant Glove. Polyco Healthine.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Upd
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Upd
- Quinoxaline SDS, 91-19-0 Safety D
- SAFETY DATA SHEET - 2-Quinoxalinecarboxylic acid. Fisher Scientific.
- Material Safety Data Sheet - 2,3-Quinoxalinedithiol. Cole-Parmer.
- SAFETY DATA SHEET - Benzo[g]quinoxaline. TCI Chemicals.
- Life-Changing Safety Tips for Handling Labor
- Safe Handling Practices for Labor
- Personal Protective Equipment (PPE). University of Tennessee, Knoxville.
- Chemical Waste Guidelines. Health, Safety & Risk Management, University of Minnesota.
- Personal Protective Equipment (PPE). US EPA.
- Personal Protective Equipment. Jacto.
- Chemical Waste Procedures. Division of Research Safety, University of Illinois.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Personal Protective Equipment. Cook's Direct.
- Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC.
- Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
- Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
- OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
